molecular formula C17H24ClNO4 B1665318 Atropine oxide hydrochloride CAS No. 4574-60-1

Atropine oxide hydrochloride

Numéro de catalogue: B1665318
Numéro CAS: 4574-60-1
Poids moléculaire: 341.8 g/mol
Clé InChI: QTRBWTMEQQSFLO-ICPLZUBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atropine Oxide is a derivative of Atropine. Atropine is a medication to treat certain types of nerve agent and pesticide poisonings as well as some types of slow heart rate and to decrease saliva production during surgery. Atropine is a competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4 and M5. It is classified as an anticholinergic drug (parasympatholytic).

Propriétés

IUPAC Name

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBWTMEQQSFLO-ICPLZUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045384
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4574-60-1
Record name Atropine Oxide Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATROPINE OXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Atropine Oxide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Atropine (B194438) oxide hydrochloride. The document details the synthetic route from its parent compound, atropine, outlines rigorous analytical methods for its characterization, and discusses its mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a well-known competitive antagonist of muscarinic acetylcholine receptors. Its N-oxide derivative, Atropine oxide hydrochloride, is a metabolite and a compound of interest for its pharmacological properties. This guide serves as a technical resource for professionals engaged in the research and development of atropine derivatives, providing detailed experimental protocols and characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the N-oxidation of atropine. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a persulfate salt like potassium peroxymonosulfate (B1194676) (Oxone®). Following the oxidation, the resulting atropine N-oxide is converted to its hydrochloride salt.

Experimental Protocol: Oxidation of Atropine to Atropine N-oxide

Materials:

  • Atropine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Potassium peroxymonosulfate (Oxone®)

  • Dichloromethane (B109758) (CH₂Cl₂) or a mixture of Ethanol (B145695) and Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite (B76179) solution (Na₂SO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Diethyl ether or a mixture of heptane (B126788) and dichloromethane for recrystallization

Procedure using m-CPBA:

  • Dissolve atropine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the atropine solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude atropine N-oxide.

Procedure using Potassium Peroxymonosulfate (Oxone®):

  • Dissolve atropine in a mixture of ethanol and water.

  • Add a solution of Oxone® in water dropwise to the atropine solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium carbonate).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude atropine N-oxide.

Experimental Protocol: Formation and Purification of this compound
  • Dissolve the crude atropine N-oxide in a minimal amount of a suitable solvent like diethyl ether or acetone.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Recrystallize the crude this compound from a suitable solvent system, such as a mixture of heptane and dichloromethane, to obtain the purified product.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A validated reverse-phase HPLC (RP-HPLC) method is typically employed.

Table 1: HPLC Method Parameters for Analysis of Atropine and Related Compounds

ParameterValue
Column C18 (e.g., Phenomenex Kinetex C18, 250x4.6mm, 5µm)[2]
Mobile Phase A: pH 2.50 buffer:acetonitrile (950:50 v/v)[2]
B: pH 2.50 buffer:acetonitrile (200:800 v/v)[2]
Flow Rate 2.0 mL/min[2]
Detection UV at 210 nm[2]
Column Temp. 50°C[2]
Sample Temp. 5°C[2]
Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹³C NMR Chemical Shifts for Atropine

AtomChemical Shift (ppm)
C=O175.80
C (aromatic, quaternary)137.87
CH (aromatic)131.87, 130.96, 130.89
C-O (ester)68.24
C-N (bridgehead)64.85, 64.74
CH-O64.84
CH-Ph56.27
N-CH₃41.18
CH₂ (ring)37.04, 36.88, 25.87, 25.61

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000649 for Atropine in D₂O.[3]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The electron ionization (EI) mass spectrum of atropine shows a characteristic base peak at m/z 124.[4] For Atropine oxide, the fragmentation pattern will be different due to the presence of the N-oxide group.[5]

Table 3: Key Mass Fragments for Atropine

m/zProposed Fragment
289[M]⁺
124[C₈H₁₂N]⁺ (tropane moiety)
94[C₆H₈N]⁺
103[C₇H₇O]⁺ (tropic acid fragment)

Data is for the parent compound, Atropine.[6]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for the hydroxyl, ester carbonyl, and N-oxide groups.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1715-1730
C=C stretch (aromatic)1400-1600
C-O stretch (ester)1100-1300
N-O stretch~950-970

Data is based on typical ranges and spectra of similar compounds.[7]

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine and its derivatives, including this compound, act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs).

  • M1, M3, and M5 receptors couple to Gq proteins. Antagonism of these receptors inhibits the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium.[8]

  • M2 and M4 receptors couple to Gi proteins. Antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (camp).[9]

By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascades of these receptors, leading to its various physiological effects.

Visualizations

Synthesis Workflow

Synthesis_Workflow Atropine Atropine Reaction N-Oxidation Atropine->Reaction Oxidizing_Agent Oxidizing Agent (m-CPBA or Oxone®) Oxidizing_Agent->Reaction Atropine_N_Oxide Atropine N-oxide Reaction->Atropine_N_Oxide Salt_Formation Salt Formation Atropine_N_Oxide->Salt_Formation HCl_Solution HCl Solution HCl_Solution->Salt_Formation Crude_Product Crude Atropine Oxide Hydrochloride Salt_Formation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Atropine Oxide Hydrochloride Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Atropine Oxide Hydrochloride HPLC HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Synthesized_Product->MS IR IR Spectroscopy (Functional Group ID) Synthesized_Product->IR Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Analytical workflow for the characterization of this compound.

Signaling Pathway of Muscarinic Receptor Antagonism

Signaling_Pathway cluster_Gq Gq Pathway (M1, M3, M5) cluster_Gi Gi Pathway (M2, M4) ACh_Gq Acetylcholine mAChR_Gq mAChR (M1, M3, M5) ACh_Gq->mAChR_Gq Gq Gq Protein mAChR_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG PIP2 PIP₂ Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_Gi Acetylcholine mAChR_Gi mAChR (M2, M4) ACh_Gi->mAChR_Gi Gi Gi Protein mAChR_Gi->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Atropine_Oxide Atropine Oxide Hydrochloride Atropine_Oxide->mAChR_Gq Antagonist Atropine_Oxide->mAChR_Gi Antagonist

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

References

Physicochemical Properties of Atropine Oxide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative of the well-known anticholinergic agent atropine, presents a unique profile of physicochemical properties critical for its consideration in research and pharmaceutical development. As a tertiary amine N-oxide, it exhibits distinct characteristics compared to its parent compound, influencing its solubility, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of Atropine oxide hydrochloride, complete with experimental methodologies and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for formulation development, analytical method design, and understanding its pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₇H₂₄ClNO₄[1][2]
Molecular Weight 341.83 g/mol [1][3]
CAS Number 4574-60-1[1][2]
Appearance White to pale beige solid[1][4]
Melting Point 192-193 °C[1][3]
Solubility Slightly soluble in DMSO, Methanol, and Ethanol (enhanced by heating and sonication).[1][4]
pKa Estimated around 9.5 (pKb of amine oxides is ~4.5)[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. While specific spectra for this derivative are not widely published, data for the parent compound, atropine, and its salts provide a strong reference.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Spectral data for atropine hydrochloride is available and can be used as a reference. Key signals would include those for the aromatic protons of the phenyl group, the tropane (B1204802) ring protons, and the N-methyl group. The N-oxide formation would likely induce shifts in the protons adjacent to the nitrogen atom.
¹³C NMR Similar to ¹H NMR, the carbon spectrum would show characteristic peaks for the phenyl, ester, and tropane moieties. The carbon atoms bonded to the nitrogen would be most affected by N-oxidation.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), the C-O stretch, and aromatic C-H bonds. The N-O bond of the amine oxide would also have a characteristic absorption.
Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tropic acid moiety and fragmentation of the tropane ring.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Solubility Determination

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination

Methodology (Potentiometric Titration):

  • Prepare a solution of this compound of known concentration in water.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Record the pH values after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve, typically at the half-equivalence point where half of the amine has been neutralized.

Mechanism of Action and Signaling Pathway

Atropine oxide, the active moiety of this compound, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] These receptors are involved in a wide range of physiological processes mediated by the parasympathetic nervous system.

Muscarinic_Acetylcholine_Receptor_Antagonism cluster_post Postsynaptic Cell Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor Acetylcholine->mAChR Binds to G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme/ Ion Channel G_protein->Effector Modulates Response Cellular Response Effector->Response Leads to Atropine_Oxide Atropine Oxide Atropine_Oxide->mAChR Blocks

Caption: Competitive antagonism of the muscarinic acetylcholine receptor by Atropine Oxide.

Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically involves the N-oxidation of atropine followed by salt formation with hydrochloric acid.

Synthesis_of_Atropine_Oxide_Hydrochloride Start Atropine Oxidation N-Oxidation (e.g., with m-CPBA or H₂O₂) Start->Oxidation Intermediate Atropine N-oxide (free base) Oxidation->Intermediate Salt_Formation Reaction with HCl Intermediate->Salt_Formation Product This compound Salt_Formation->Product Purification Purification (e.g., Recrystallization) Product->Purification Analysis Analysis (e.g., HPLC, NMR) Purification->Analysis

Caption: A general workflow for the synthesis of this compound.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) Detection->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these properties is paramount for the rational design of formulations, the development of robust analytical methods, and the successful progression of this compound through the research and development pipeline. Further characterization, particularly quantitative solubility studies across a range of pH values and detailed spectroscopic analysis, will be beneficial for a more complete understanding of this promising molecule.

References

Atropine Oxide Hydrochloride: A Deep Dive into its Mechanism as a Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of atropine (B194438) oxide hydrochloride as a muscarinic antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental validation of this compound's activity.

Introduction

Atropine oxide hydrochloride, a derivative of the well-characterized muscarinic antagonist atropine, acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] By reversibly binding to these receptors, it inhibits the physiological effects of acetylcholine and other muscarinic agonists. This blockade of the parasympathetic nervous system underlies its therapeutic applications, which mirror those of atropine, including its use in ophthalmology, cardiology, and as an antidote for organophosphate poisoning. This guide will explore the intricacies of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Receptor Binding and Affinity

Table 1: Binding Affinities (Ki) and Inhibition Constants (IC50) of Atropine for Human Muscarinic Acetylcholine Receptors (mAChRs)

Receptor SubtypeKi (nM)IC50 (nM)
M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16

Data presented for atropine as a proxy for this compound. Source:[2]

The non-selective nature of atropine's binding across the receptor subtypes is a key feature of its pharmacological profile.

Signaling Pathway Inhibition

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. These receptors are broadly classified into two major signaling pathways:

  • Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[3]

This compound, by competitively blocking the binding of acetylcholine to these receptors, prevents the initiation of these downstream signaling cascades.

Gq_Pathway_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates AtropineOxide Atropine Oxide HCl AtropineOxide->M1_M3_M5 Blocks Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 1: Inhibition of the Gq signaling pathway by Atropine Oxide HCl.

Gi_Pathway_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Activates AtropineOxide Atropine Oxide HCl AtropineOxide->M2_M4 Blocks Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP K_Efflux K⁺ Efflux GIRK->K_Efflux

Figure 2: Inhibition of the Gi signaling pathway by Atropine Oxide HCl.

Experimental Protocols

The characterization of muscarinic antagonists like this compound relies on a suite of in vitro assays. The following are generalized protocols for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow Membrane_Prep Prepare cell membranes expressing muscarinic receptors Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of Atropine Oxide HCl Membrane_Prep->Incubation Equilibrium Allow to reach binding equilibrium Incubation->Equilibrium Filtration Separate bound from free radioligand via rapid vacuum filtration Equilibrium->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Plot data and determine IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Scintillation->Analysis

References

In Vitro Metabolism of Atropine Oxide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of atropine (B194438) oxide hydrochloride, a significant derivative of atropine. While direct and extensive in vitro metabolic studies on atropine oxide hydrochloride are not widely published, this document synthesizes available data on the formation of atropine N-oxide from atropine and the general principles governing the metabolism of N-oxide compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of metabolic pathways and workflows to facilitate further investigation into the pharmacokinetics and metabolic fate of this compound.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its metabolic profile has been a subject of study for decades, with atropine N-oxide identified as a notable metabolite in various species, including humans.[1] this compound, the salt form of this metabolite, is of interest for its potential pharmacological activities and as a reference standard in metabolic studies.[2] Understanding the in vitro metabolism of atropine oxide is crucial for elucidating its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition.

N-oxidation is a key metabolic pathway for many xenobiotics containing tertiary amine functionalities. This biotransformation is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems.[3] These enzymes are highly expressed in the liver, the primary site of drug metabolism.[4] In vitro systems, such as liver microsomes and hepatocytes, are therefore essential tools for characterizing the metabolic stability and pathways of compounds like this compound.[5]

This guide will detail the known metabolic pathways leading to and potentially involving atropine N-oxide, provide standardized protocols for its in vitro investigation, and present a framework for data analysis and visualization.

Metabolic Pathways and Bioactivation

The in vitro metabolism of atropine in liver microsomes leads to the formation of several metabolites, including atropine N-oxide.[6] The primary metabolic reactions involved are N-oxidation and N-demethylation.

Formation of Atropine N-oxide

Incubation of atropine with guinea-pig liver microsomal preparations results in the formation of both isomers of atropine N-oxide.[6] This reaction is an oxidative process, likely mediated by CYP and/or FMO enzymes. The N-oxidation of atropine is a significant metabolic route.

Potential Further Metabolism of Atropine N-oxide

While specific studies on the further in vitro metabolism of atropine oxide are limited, N-oxide compounds can undergo further biotransformation. Potential metabolic pathways for atropine N-oxide could include:

  • Reduction: N-oxides can be reduced back to the parent tertiary amine. This reverse reaction can create a metabolic cycling effect.

  • Hydroxylation: The tropane ring or the tropic acid moiety of atropine oxide could be subject to hydroxylation reactions, primarily mediated by CYP enzymes.

  • Conjugation: If hydroxylated metabolites are formed, they may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation), although this is typically studied in systems containing the necessary cofactors and enzymes, such as hepatocytes.

Key Metabolizing Enzymes
  • Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, are major contributors to the oxidative metabolism of a vast array of drugs.[4] Specific CYP isoforms involved in atropine N-oxidation have not been definitively identified in the literature but are prime candidates for investigation.

  • Flavin-containing Monooxygenases (FMOs): FMOs are another class of N-oxygenating enzymes found in the liver and other tissues.[7] They are known to metabolize a variety of nitrogen-containing compounds and could play a significant role in the N-oxidation of atropine.[3]

The following diagram illustrates the known and potential metabolic pathways for atropine, leading to the formation of atropine N-oxide.

G Atropine Atropine Noratropine Noratropine Atropine->Noratropine N-demethylation Atropine_N_Oxide Atropine N-Oxide (Atropine Oxide) Atropine->Atropine_N_Oxide N-oxidation Atropine_N_Oxide->Atropine Reduction Further_Metabolites Further Metabolites (e.g., Hydroxylated, Conjugated) Atropine_N_Oxide->Further_Metabolites Potential Further Metabolism (Hydroxylation, etc.) Enzymes CYP450s, FMOs Enzymes->Noratropine Enzymes->Atropine_N_Oxide

Figure 1: Metabolic pathways of atropine leading to atropine N-oxide.

Quantitative Data Presentation

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined
MouseData to be determinedData to be determined
DogData to be determinedData to be determined
MonkeyData to be determinedData to be determined

Table 2: Metabolic Stability of this compound in Hepatocytes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/106 cells)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined

Table 3: Enzyme Kinetic Parameters for this compound Metabolism

Enzyme SourceSubstrate Concentration Range (µM)Km (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesData to be determinedData to be determinedData to be determined
Recombinant CYP Isoform XData to be determinedData to be determinedData to be determined
Recombinant FMO Isoform YData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for key in vitro metabolism experiments. These protocols are based on established best practices and can be adapted for the study of this compound.

Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound in the presence of liver microsomes and necessary cofactors.

Materials:

  • This compound

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

  • Internal Standard for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution in buffer to the desired concentrations (e.g., for a final incubation concentration of 1 µM).

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.

    • Add the test compound working solution to initiate the pre-incubation.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the protein.

    • Vortex or mix thoroughly.

    • Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Controls:

    • No NADPH control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for non-NADPH dependent degradation.

    • No microsome control: Incubate the test compound in buffer with the NADPH regenerating system to assess for chemical instability.

Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount).

G cluster_prep Preparation cluster_incubate Incubation cluster_process Sample Processing cluster_analysis Analysis A Prepare Solutions (Compound, Microsomes, NADPH) B Pre-incubate Compound + Microsomes (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) C->D E Terminate Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (t1/2, CLint) H->I G cluster_prep Preparation cluster_incubate Incubation cluster_process Sample Processing cluster_analysis Analysis A Thaw/Prepare Hepatocytes B Plate Hepatocytes (for adherent cultures) A->B C Add Compound to Culture Medium A->C Suspension Assay B->C D Incubate at 37°C, 5% CO2 (Time points) C->D E Collect Aliquots D->E F Terminate Reaction (Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis (Parent + Metabolites) G->H I Data Analysis H->I

References

Atropine Oxide Hydrochloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative and metabolite of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Like its parent compound, it is utilized in toxicological settings, particularly in the treatment of poisoning by specific nerve agents and organophosphate pesticides.[2] This technical guide provides an in-depth overview of the pharmacological profile of Atropine oxide hydrochloride, addressing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological aspects. Due to a scarcity of publicly available quantitative data for this compound, this guide leverages the extensive data available for atropine to provide a comprehensive understanding, with the clear delineation that these values are for the parent compound and serve as a reference.

Mechanism of Action

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2] It reversibly binds to these receptors, thereby inhibiting the effects of acetylcholine. This blockade of parasympathetic stimulation leads to a variety of physiological responses, including increased heart rate, reduced salivation and other secretions, and relaxation of smooth muscle.[3]

Signaling Pathway

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound prevents the G-protein activation that would normally be initiated by acetylcholine. The specific downstream effects depend on the receptor subtype and the tissue in which it is expressed. For instance, antagonism of M2 receptors in the heart leads to an increase in heart rate, while blocking M3 receptors in exocrine glands reduces secretions.

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (M1-M5) G_Protein G-Protein (Gq/11 or Gi/o) mAChR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi/o) Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates Atropine_Oxide_HCl Atropine Oxide HCl Atropine_Oxide_HCl->mAChR Binds & Blocks PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Decreased production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation PKA_Activation PKA Activation cAMP->PKA_Activation Reduced Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response PKA_Activation->Cellular_Response Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (M1-M5) - Radioligand ([³H]-NMS) - Atropine Oxide HCl dilutions Start->Prepare_Reagents Incubation Incubate: Membranes + [³H]-NMS + Atropine Oxide HCl Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillation Fluid & Liquid Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Atropine Oxide Hydrochloride: An In-depth Technical Guide on its Role as a Metabolite of Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a cornerstone medication for treating various conditions, including bradycardia, organophosphate poisoning, and ophthalmic disorders.[1][2] Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic profile, a significant aspect of which is its metabolism. A key, albeit sometimes overlooked, metabolite in the biotransformation of atropine is atropine oxide hydrochloride. This technical guide provides a comprehensive overview of this compound as a metabolite of atropine, focusing on quantitative data, experimental protocols for its study, and the metabolic pathways involved.

Atropine Metabolism: The Emergence of Atropine Oxide

The biotransformation of atropine primarily occurs in the liver, mediated by enzymatic hydrolysis and oxidation.[1] The main metabolic pathways involve microsomal mono-oxygenase enzymes and atropine esterase.[3] This process yields several key metabolites, including noratropine, tropine, tropic acid, and atropine-N-oxide.[1][4] Atropine-N-oxide, which exists as this compound in a protonated state, is a product of the N-oxidation of the tertiary amine group in the tropane ring of the atropine molecule.

Quantitative Analysis of Atropine and its Metabolites

The excretion profile of atropine and its metabolites has been quantitatively assessed in human studies. Following intravenous administration of radiolabeled atropine sulfate (B86663), a significant portion of the dose is metabolized, with metabolites and unchanged drug being excreted in the urine. The data presented below summarizes the urinary excretion of atropine and its major metabolites.

Metabolite/Parent DrugPercentage of Administered Dose Excreted in UrineReference
Unchanged Atropine~50%[3]
Noratropine~24%[3]
Atropine-N-oxide~15%[3]
Tropine~2%[3]
Tropic AcidNot specified in percentage[3][4]

Experimental Protocols for the Study of Atropine Metabolism

The investigation of atropine metabolism, particularly the formation of atropine oxide, necessitates robust experimental protocols for both in vitro and in vivo studies.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the N-oxidation of atropine in a controlled laboratory setting using liver microsomes, which are rich in drug-metabolizing enzymes.[5]

Objective: To determine the formation of atropine-N-oxide from atropine when incubated with liver microsomes.

Materials:

  • Atropine sulfate

  • Human or animal liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and atropine sulfate at a predetermined concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase for analysis by LC-MS/MS to quantify the formation of atropine-N-oxide.

In Vivo Sample Analysis for Atropine and Metabolites

This protocol describes the general steps for the analysis of atropine and its metabolites from biological samples (urine, plasma, feces) obtained from subjects administered with atropine.[6]

Objective: To identify and quantify atropine and its metabolites, including atropine oxide, in biological matrices.

Materials:

  • Biological samples (urine, plasma, feces) from subjects dosed with atropine

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Ammonium (B1175870) acetate buffer

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Urine: Clean up urine samples using solid-phase extraction (SPE) on C18 cartridges.[6]

    • Plasma: Precipitate plasma proteins by adding methanol.[6]

    • Feces: Homogenize fecal samples and perform liquid-liquid extraction (LLE) with an appropriate solvent like ethyl acetate.[6]

  • Chromatographic Separation:

    • Utilize a reversed-phase HPLC column (e.g., C18).

    • Employ a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., ammonium acetate adjusted to an acidic pH with formic acid).[6]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for selective and sensitive detection of atropine and its metabolites. Identification is based on the precursor and product ion masses.

Metabolic Pathway of Atropine

The metabolic transformation of atropine involves several key enzymatic reactions. The N-oxidation of atropine to atropine-N-oxide is a significant pathway. The following diagram illustrates the initial steps in the metabolism of atropine.

AtropineMetabolism cluster_oxidation Oxidation cluster_demethylation N-Demethylation cluster_hydrolysis Hydrolysis Atropine Atropine Atropine_N_Oxide Atropine-N-Oxide Atropine->Atropine_N_Oxide Microsomal Mono-oxygenase Noratropine Noratropine Atropine->Noratropine Microsomal Mono-oxygenase Tropine Tropine Atropine->Tropine Atropine Esterase Tropic_Acid Tropic Acid Atropine->Tropic_Acid Atropine Esterase

Metabolic pathways of atropine.

Experimental Workflow for Metabolite Identification

The logical flow for identifying and characterizing atropine metabolites from biological samples is a multi-step process that combines sample preparation, analytical separation, and structural elucidation.

MetaboliteIDWorkflow start Biological Sample (Urine, Plasma, Feces) prep Sample Preparation (SPE, LLE, Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (Full Scan MS, MS/MS) analysis->data identification Metabolite Identification (Mass Shift, Fragmentation Pattern) data->identification quantification Quantitative Analysis identification->quantification end Metabolite Profile quantification->end

Workflow for atropine metabolite identification.

Conclusion

This compound is a notable metabolite of atropine, formed through N-oxidation primarily in the liver. Understanding its formation and quantitative contribution to the overall metabolic profile of atropine is crucial for a complete picture of the drug's pharmacokinetics. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate the metabolism of atropine and the role of its various metabolites, including this compound. Further research into the pharmacological activity and potential clinical implications of this metabolite is warranted.

References

Theoretical and Computational Insights into Atropine Oxide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) oxide hydrochloride, a derivative of the well-known muscarinic antagonist atropine, presents a compelling subject for theoretical and computational investigation.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5), it holds therapeutic potential, particularly in the context of nerve agent and pesticide poisonings.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of atropine oxide hydrochloride. It outlines detailed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses to elucidate its reactivity and interaction profile. Furthermore, this guide presents a conceptual framework for understanding its mechanism of action through a detailed signaling pathway and a structured workflow for its computational analysis. While specific computational data for this compound is not extensively available in public literature, this guide leverages data from its parent compound, atropine, and established computational chemistry principles to provide a robust template for future research.

Physicochemical Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties. The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C17H24ClNO4PubChem[4]
Molecular Weight 341.83 g/mol Clearsynth, Sigma-Aldrich[5][6]
IUPAC Name [(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloridePubChem[4]
CAS Number 4574-60-1SynZeal, PubChem, Clearsynth[4][5][7][8]
Synonyms Atropine N-oxide hydrochloride, Genatropine hydrochloride, TropinoxClearsynth, CymitQuimica[5][9]

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of a molecule at the atomic level. For this compound, these calculations can provide invaluable insights for drug design and development.

Density Functional Theory (DFT) Analysis

DFT is a robust computational method for investigating the electronic structure of many-body systems.[10] It is widely used for geometry optimization and the prediction of vibrational spectra.

The first step in most computational studies is to determine the most stable 3D conformation of the molecule, its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculations that systematically adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The results of such a calculation would be presented as a set of Cartesian coordinates or internal coordinates (Z-matrix) for each atom. A hypothetical summary of key optimized geometric parameters is presented in Table 2.

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (Å or °)
Bond Length C-O (ester)ValueValue
C=O (ester)ValueValue
N-O (N-oxide)ValueValue
C-N (tropane ring)ValueValue
Bond Angle O-C-C (ester)ValueValue
C-N-C (tropane ring)ValueValue
Dihedral Angle C-O-C-C (ester linkage)ValueValue

Note: The "Calculated Value" column would be populated with data from DFT calculations (e.g., using B3LYP/6-31G(d,p) basis set). The "Experimental Value" column would ideally contain data from X-ray crystallography, if available.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule.[11][12][13][14] Comparing the calculated vibrational frequencies with experimental data is a crucial step for validating the computational method and the optimized geometry.[15][16] A hypothetical comparison of calculated and experimental vibrational frequencies is shown in Table 3.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)ValueValueCarbonyl stretch
ν(C-O)ValueValueEster C-O stretch
ν(N-O)ValueValueN-oxide stretch
δ(C-H)ValueValueC-H bending

Note: Calculated frequencies are often scaled by a factor to better match experimental values due to the harmonic approximation used in the calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[2][17] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's stability.[17][18] A smaller gap suggests higher reactivity.[18] These parameters are crucial for understanding how this compound might interact with its biological targets.[2] A summary of hypothetical HOMO-LUMO parameters is provided in Table 4.

ParameterCalculated Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[19] It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a significant role in ligand-receptor binding. The MEP map identifies regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] These are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems.[1][20] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits the downstream signaling cascades initiated by these receptors.

The signaling pathway for M1 and M3 muscarinic receptors, which are coupled to Gq proteins, is depicted below.

muscarinic_signaling AOH Atropine Oxide Hydrochloride mAChR Muscarinic Receptor (M1, M3, M5) AOH->mAChR Inhibition ACh Acetylcholine ACh->mAChR Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, gland secretion) PKC->Response Phosphorylates targets Block Antagonism

Caption: Signaling pathway of M1/M3/M5 muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Protocols for Computational Studies

A systematic workflow is essential for conducting reproducible and reliable computational studies. The following protocol outlines the key steps for the theoretical analysis of this compound.

Molecular Structure Preparation
  • 2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Initial Optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for quantum chemical calculations.

Quantum Chemical Calculations
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is chosen.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is selected to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase to find the minimum energy structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Solvation Effects: The calculations can be repeated in a solvent (e.g., water) using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.

  • HOMO-LUMO and MEP Analysis: The optimized wavefunction is used to calculate the HOMO and LUMO energies and to generate the Molecular Electrostatic Potential map.

Molecular Docking
  • Receptor Preparation: The 3D structure of the target muscarinic acetylcholine receptor (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound within the active site of the receptor.[8][21][22][23][24]

Workflow for Computational Analysis

The overall workflow for the theoretical and computational study of this compound can be visualized as follows.

computational_workflow start Start: Define Research Question mol_prep 1. Molecular Structure Preparation start->mol_prep dft_calc 2. DFT Calculations (Geometry Optimization, Vibrational Frequencies) mol_prep->dft_calc prop_calc 3. Electronic Property Calculation (HOMO-LUMO, MEP) dft_calc->prop_calc exp_comp 4. Comparison with Experimental Data dft_calc->exp_comp Validation docking 5. Molecular Docking with Muscarinic Receptor prop_calc->docking exp_comp->docking analysis 6. Analysis of Binding Interactions and Affinity docking->analysis sar 7. Structure-Activity Relationship (SAR) Studies analysis->sar report End: Report Findings sar->report

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Atropine oxide hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the High-Performance Liquid Chromatography (HPLC) Method for Atropine (B194438) Oxide Hydrochloride Quantification

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atropine oxide hydrochloride. The method utilizes a reversed-phase C18 column with a simple mobile phase consisting of an aqueous phosphate (B84403) buffer and acetonitrile, ensuring accurate and reproducible results. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise analytical method for quality control, stability testing, and formulation analysis.

Introduction

This compound is a derivative of atropine, a tropane (B1204802) alkaloid, and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors[1]. Accurate quantification is crucial for pharmaceutical research, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds[2]. While various HPLC methods exist for atropine and its related substances, many employ complex gradient elutions or ion-pairing reagents, which can suffer from poor robustness and long equilibration times[3][4][5]. This note presents a simplified, isocratic reversed-phase HPLC (RP-HPLC) method that is specific, accurate, and precise for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, isocratic pump, autosampler, and column thermostat is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended[6].

  • Reagents and Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Purified water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm[6][7][8]
Injection Volume 20 µL
Column Temperature 25°C[3]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water.

    • Adjust the pH to 3.0 using diluted phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter before use.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Calibration Curve Standards:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60, 80 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder or solution containing the equivalent of approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[4].

Method Validation and System Suitability

System Suitability Test (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified[9]. The SST is performed by injecting the 20 µg/mL standard solution six times. The acceptance criteria for the system suitability parameters are outlined in the table below[7][10].

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Quantitative Data Summary

The HPLC method was validated according to ICH guidelines for key parameters. The results are summarized in the table below.

Validation ParameterResult
Linearity Range 5 - 80 µg/mL
Correlation Coefficient (r²) ≥ 0.999[11]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
* Intra-day (Repeatability)< 2.0%[8]
* Inter-day (Intermediate)< 2.0%[8]
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Workflow and Diagrams

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phase equilibration HPLC System Equilibration prep_mobile_phase->equilibration prep_standards Prepare Standard Solutions (Stock & Working) sst Perform System Suitability Test (SST) (6 Replicate Injections) prep_standards->sst prep_samples Prepare Sample Solutions (Weigh, Dissolve, Filter) analysis Analyze Samples (Inject Calibration Standards & Samples) prep_samples->analysis equilibration->sst check Check SST Acceptance Criteria sst->check troubleshoot Troubleshoot System check->troubleshoot Fail check->analysis Pass troubleshoot->sst processing Process Data & Generate Results analysis->processing quantification Quantify Atropine Oxide HCl Concentration processing->quantification

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The use of a common C18 column and a straightforward mobile phase ensures the method is robust and easily transferable between laboratories.

References

Application Notes and Protocols for Atropine Oxide Hydrochloride as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative and metabolite of atropine, serves as a crucial certified reference standard in analytical chemistry and pharmaceutical research.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5), it is instrumental in the development and validation of analytical methods, quality control applications, and in vitro and in vivo pharmacological studies.[2][3] These application notes provide detailed protocols and data for the effective use of Atropine oxide hydrochloride as a certified reference standard.

Physicochemical Data

Certified reference standards of this compound are supplied with a comprehensive certificate of analysis. Key physicochemical properties are summarized below for easy reference.

PropertyValueReference
Chemical Name [(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride[4]
CAS Number 4574-60-1[5]
Molecular Formula C₁₇H₂₄ClNO₄[1]
Molecular Weight 341.83 g/mol [5]
Purity (HPLC) >95%[4]
Appearance Neat[4]
Storage Temperature +5°C[6]
Shipping Temperature Room Temperature[6]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] By binding to these receptors, it prevents acetylcholine (ACh) from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.[7] This antagonism has wide-ranging physiological consequences, including effects on the heart, smooth muscle, and glands.[7]

For instance, at M2 receptors, which are coupled to Gi-proteins, this compound blocks the ACh-mediated inhibition of adenylyl cyclase, leading to a decrease in the downstream effects of parasympathetic stimulation.[7]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell ACh Acetylcholine (ACh) M2_Receptor Muscarinic M2 Receptor ACh->M2_Receptor Binds G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates Atropine_Oxide Atropine Oxide Hydrochloride Atropine_Oxide->M2_Receptor Blocks Start Start Weigh Accurately weigh Atropine oxide HCl CRS Start->Weigh Dissolve Dissolve in solvent in a volumetric flask Weigh->Dissolve Dilute_Stock Bring to volume to create Stock Solution Dissolve->Dilute_Stock Serial_Dilute Perform serial dilutions to create Working Standards Dilute_Stock->Serial_Dilute End Ready for Analysis Serial_Dilute->End Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Vortex Vortex Add_IS->Vortex Load_Sample Load Sample onto SPE Vortex->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol & Water) Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge (5% Methanol) Load_Sample->Wash_SPE Elute Elute with Methanol Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for In Vivo Experimental Use of Atropine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo experimental data for Atropine (B194438) oxide hydrochloride is publicly available. These application notes and protocols are primarily based on the extensive research conducted with Atropine and its common salt, Atropine sulfate (B86663). Atropine N-oxide is a known metabolite of Atropine[1][2]. Researchers should consider these protocols as a foundational guide and may need to perform dose-response studies and pharmacokinetic assessments to adapt them for Atropine oxide hydrochloride.

Mechanism of Action

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), subtypes M1 through M5. By blocking the binding of the neurotransmitter acetylcholine, it inhibits the physiological responses associated with the parasympathetic nervous system[1][3].

  • M1, M3, M5 Receptor Blockade: These Gq/11 protein-coupled receptors are inhibited by Atropine, which blocks the phospholipase C (PLC) pathway. This leads to reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium mobilization and protein kinase C (PKC) activation.

  • M2, M4 Receptor Blockade: Atropine's antagonism of these Gi/o protein-coupled receptors results in increased adenylyl cyclase activity, leading to higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the signaling pathway of acetylcholine at a muscarinic receptor and its inhibition by Atropine.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Binds & Activates Atropine Atropine (Antagonist) Atropine->mAChR Binds & Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Response Cellular Response Ca2_release->Response PKC_activation->Response

Muscarinic receptor signaling and Atropine inhibition.

Applications in Preclinical Research

Atropine is utilized in various in vivo animal models for a range of research applications:

  • Cardiovascular Research: To investigate its effects on heart rate (chronotropy) and atrioventricular conduction, particularly in models of bradycardia and arrhythmias[4].

  • Neuroscience Research: To explore the role of the cholinergic system in cognitive functions such as learning and memory, and in models of neurodegenerative diseases.

  • Toxicology and Pharmacology: As a standard antidote for organophosphate and nerve agent poisoning[5].

  • Anesthesiology: As a pre-anesthetic agent to reduce salivary and bronchial secretions during surgical procedures.

  • Ophthalmology Research: To induce mydriasis (pupil dilation) for the study of ocular conditions and drug effects.

Quantitative Data Summary

The following tables summarize dosages and administration routes for Atropine in various animal models based on published literature.

Table 1: Atropine Dosage and Administration in Rodent Models

Animal ModelApplicationDosage RangeAdministration RouteReference
MiceMemory Impairment Studies0.1 - 1 mg/kgIntraperitoneal (i.p.)[6]
RatsOrganophosphate Poisoning17.4 mg/kgIntraperitoneal (i.p.)[7]
RatsUpregulation of mAChR500 mg/kg (acute/chronic)Subcutaneous (s.c.)[8]
Guinea PigsMetabolism Studies--[5]

Table 2: Atropine Dosage and Administration in Other Animal Models

Animal ModelApplicationDosage RangeAdministration RouteReference
DogsBradycardia (non-emergent)0.01 - 0.02 mg/kgIntravenous (i.v.)[9]
DogsBradycardia (emergent)0.04 mg/kgIntravenous (i.v.)[9]
DogsPulseless Electrical Activity0.04 - 0.4 mg/kg-[10]
CatsGeneral Anesthesia0.01 - 0.04 mg/kgi.v., i.m., s.c.[9]
RabbitsOcular Studies-Topical (eye drops)
ChicksForm-Deprivation Myopia240 nmolIntravitreal[10]

In Vivo Experimental Protocols

The following are generalized protocols and should be adapted based on the specific research question, animal model, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Evaluation of Atropine in a Drug-Induced Bradycardia Model (Mouse)

  • Animal Model: Adult male C57BL/6 mice (8-12 weeks old).

  • Materials:

    • Atropine sulfate (or this compound)

    • Sterile 0.9% saline

    • Bradycardic agent (e.g., Propranolol, Carbachol)

    • ECG monitoring system or tail-cuff plethysmograph

  • Preparation of Atropine Solution:

    • Weigh the required amount of Atropine salt.

    • Dissolve in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse at 10 mL/kg injection volume).

    • Ensure the solution is clear and sterile-filter if necessary.

  • Experimental Procedure:

    • Acclimatize mice to the experimental room and monitoring equipment.

    • Record baseline heart rate for a stable period (e.g., 15-30 minutes).

    • Induce bradycardia by administering the chosen agent (e.g., Propranolol 5 mg/kg, i.p.).

    • Once a stable and significant decrease in heart rate is observed, administer Atropine (e.g., 1 mg/kg, i.p.).

    • Continuously monitor and record the heart rate for at least 60 minutes post-Atropine administration.

  • Data Analysis:

    • Calculate the change in heart rate from the bradycardic state after Atropine administration.

    • Compare the heart rate at different time points to the baseline and bradycardic levels.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Protocol 2: Assessment of Atropine's Effect on Salivary Secretion (Rat)

  • Animal Model: Adult male Sprague-Dawley rats (250-300 g).

  • Materials:

    • Atropine sulfate (or this compound)

    • Sterile 0.9% saline

    • Sialogogue (e.g., Pilocarpine)

    • Pre-weighed cotton balls

    • Anesthetic (e.g., Isoflurane)

  • Experimental Procedure:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat and maintain a stable plane of anesthesia.

    • Administer Atropine (e.g., 0.5 mg/kg, s.c.) or vehicle (saline).

    • After a pre-determined time (e.g., 30 minutes), place a pre-weighed cotton ball in the rat's mouth for a fixed period (e.g., 5 minutes).

    • Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.

    • To stimulate salivation, administer a sialogogue (e.g., Pilocarpine 2 mg/kg, i.p.) and repeat the saliva collection process.

  • Data Analysis:

    • Calculate the weight of saliva collected under basal and stimulated conditions for both Atropine-treated and vehicle-treated groups.

    • Compare the salivary output between the groups using a t-test or ANOVA.

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo experiment with Atropine.

start Start: Experimental Design acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (e.g., HR, BP, Behavior) acclimatization->baseline grouping Randomization into Groups (Vehicle, Atropine Doses) baseline->grouping treatment Drug Administration (Atropine/Vehicle) grouping->treatment monitoring Post-treatment Monitoring & Data Collection treatment->monitoring endpoint Endpoint Measurement (e.g., Tissue Collection) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End: Report Findings analysis->end

General workflow for an in vivo Atropine experiment.

References

Application Notes and Protocols for Atropine Oxide Hydrochloride in the Study of Competitive Antagonism at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative and metabolite of atropine, serves as a valuable tool in pharmacological research for investigating the role of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Like its parent compound, atropine oxide hydrochloride is a competitive antagonist, binding to and inhibiting all five muscarinic receptor subtypes (M1-M5).[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying competitive antagonism at these receptors.

Data Presentation: Antagonist Affinities at Muscarinic Receptors

The following tables summarize the binding affinities (Kᵢ), inhibitory concentrations (IC₅₀), and functional antagonist potencies (pA₂) of atropine for the five human muscarinic receptor subtypes. This data is essential for designing experiments and interpreting the competitive antagonistic effects of this compound.

Table 1: Binding Affinity (Kᵢ) of Atropine at Human Muscarinic Receptor Subtypes

Receptor SubtypeKᵢ (nM)RadioligandCell/Tissue Source
M11.27 ± 0.36[³H]-NMSCHO Cells
M23.24 ± 1.16[³H]-NMSCHO Cells
M32.21 ± 0.53[³H]-NMSCHO Cells
M40.77 ± 0.43[³H]-NMSCHO Cells
M52.84 ± 0.84[³H]-NMSCHO Cells
Data from[2]

Table 2: Inhibitory Potency (IC₅₀) of Atropine at Human Muscarinic Receptor Subtypes

Receptor SubtypeIC₅₀ (nM)Assay Type
M12.22 ± 0.60Not Specified
M24.32 ± 1.63Not Specified
M34.16 ± 1.04Not Specified
M42.38 ± 1.07Not Specified
M53.39 ± 1.16Not Specified
Data from[2]

Table 3: Functional Antagonist Potency (pA₂) of Atropine in Various Tissues

Tissue/PreparationPredominant ReceptorAgonistpA₂ Value
Rat Pancreatic AciniM3Carbachol9.15
Human Colon (Circular Muscle)M3Carbachol8.72 ± 0.28
Human Colon (Longitudinal Muscle)M3Carbachol8.60 ± 0.08
Guinea Pig AtriaM2BethanecholHigher affinity than bladder/gastric mucosa
Guinea Pig Urinary BladderM2/M3BethanecholLower affinity than atria
Murine TracheaM3ArecolinePotent antagonism
Data compiled from[3][4][5][6]

Signaling Pathways and Mechanism of Action

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. This compound, as a competitive antagonist, binds to the same orthosteric site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor. This blocks ACh-induced signaling.

The five muscarinic receptor subtypes couple to different G-protein families, initiating distinct intracellular signaling cascades:

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh Acetylcholine (Agonist) ACh->M1_M3_M5 Activates AtropineOxide Atropine Oxide HCl (Antagonist) AtropineOxide->M1_M3_M5 Blocks Gi_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2, M4 Receptors Gi_o Gαi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inhibition Decreased PKA Activity cAMP->PKA_inhibition ACh Acetylcholine (Agonist) ACh->M2_M4 Activates AtropineOxide Atropine Oxide HCl (Antagonist) AtropineOxide->M2_M4 Blocks binding_assay_workflow prep Prepare Reagents: - Cell Membranes (M1-M5) - [³H]-NMS (Radioligand) - Atropine Oxide HCl (Test Compound) - Atropine (for NSB) - Assay Buffer incubation Incubate: - Membranes - [³H]-NMS - Atropine Oxide HCl (varying conc.) - Total Binding (vehicle) - Non-Specific Binding (excess Atropine) prep->incubation filtration Separate Bound and Free Ligand: - Rapid vacuum filtration through  glass fiber filters incubation->filtration wash Wash Filters: - Ice-cold wash buffer to remove  unbound radioligand filtration->wash counting Quantify Bound Radioactivity: - Scintillation counting wash->counting analysis Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC₅₀ and Kᵢ counting->analysis schild_analysis_workflow cluster_curves Generate Concentration-Response Curves curve_control Agonist alone (Control) calc_ec50 Determine EC₅₀ for each curve curve_control->calc_ec50 curve_antagonist Agonist in presence of increasing concentrations of Atropine Oxide HCl curve_antagonist->calc_ec50 calc_dr Calculate Dose Ratio (DR) for each antagonist concentration (DR = EC₅₀ with antagonist / EC₅₀ control) calc_ec50->calc_dr plot Construct Schild Plot: log(DR-1) vs. log[Antagonist] calc_dr->plot analysis Analyze Schild Plot: - Determine slope (should be ~1 for  competitive antagonism) - Determine x-intercept (pA₂) plot->analysis

References

Application Notes and Protocols for the Analysis of Atropine Oxide Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its metabolism in the body leads to the formation of several metabolites, including Atropine N-oxide.[1] The quantification of atropine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Atropine oxide hydrochloride is a salt form of the N-oxide metabolite.

This document provides detailed application notes and protocols for the analytical determination of this compound in biological matrices, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While a fully validated method for this compound was not found in the public literature at the time of this writing, this document outlines a comprehensive protocol adapted from validated methods for atropine and other N-oxide compounds. The provided methodology is based on established scientific principles and serves as a robust starting point for method development and validation in a research or clinical setting.

Metabolic Pathway of Atropine

Atropine undergoes metabolism in the liver, primarily through enzymatic hydrolysis and N-oxidation, to form metabolites such as noratropine, atropine-N-oxide, tropine, and tropic acid.[1][2] Understanding this pathway is essential for interpreting analytical results and gaining a complete picture of atropine's disposition in the body.

Atropine Atropine N_Oxidation N-Oxidation (CYP450) Atropine->N_Oxidation Hydrolysis Esterase Hydrolysis Atropine->Hydrolysis Demethylation N-Demethylation (CYP450) Atropine->Demethylation Atropine_N_Oxide Atropine N-oxide N_Oxidation->Atropine_N_Oxide Tropine Tropine Hydrolysis->Tropine Tropic_Acid Tropic Acid Hydrolysis->Tropic_Acid Noratropine Noratropine Demethylation->Noratropine start Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation or SPE) start->prep lc LC Separation (Reversed-Phase) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data end Results data->end cluster_0 Gq/11 Pathway cluster_1 Gi/o Pathway ACh_q Acetylcholine M135 M1, M3, M5 Receptors ACh_q->M135 Gq Gq/11 Protein M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Atropine_q Atropine Atropine_q->M135 ACh_i Acetylcholine M24 M2, M4 Receptors ACh_i->M24 Gi Gi/o Protein M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits K_channel ↑ K⁺ Conductance Gi->K_channel activates cAMP ↓ cAMP AC->cAMP Atropine_i Atropine Atropine_i->M24

References

Application Notes and Protocols for the Use of Atropine Oxide Hydrochloride in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride, a derivative of atropine, is a valuable pharmacological tool for investigating the mechanisms of smooth muscle contraction.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it is instrumental in elucidating the role of the parasympathetic nervous system in regulating smooth muscle tone across various organ systems, including the gastrointestinal tract, respiratory system, and urinary tract. These application notes provide a comprehensive guide to the use of atropine oxide hydrochloride in smooth muscle contraction assays, detailing its mechanism of action, experimental protocols, and data analysis.

Mechanism of Action

This compound functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5 subtypes).[1][2] In smooth muscle, the predominant subtypes mediating contraction are the M2 and M3 receptors. Stimulation of these receptors by acetylcholine (ACh) initiates a cascade of intracellular events leading to muscle contraction. This compound competitively binds to these receptors, preventing ACh from binding and thereby inhibiting the contractile response.[3]

The primary signaling pathway for muscarinic receptor-mediated smooth muscle contraction involves the Gq/11 protein-coupled M3 receptor. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

This compound, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire downstream signaling cascade.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates AtropineOxide Atropine Oxide Hydrochloride AtropineOxide->M3R Blocks SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor Ca2 ↑ [Ca2+]i SR->Ca2 Releases Ca2+ CaM Calmodulin Ca2->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MyosinP Myosin-LC-P MLCK->MyosinP Phosphorylates Myosin Myosin-LC Contraction Smooth Muscle Contraction MyosinP->Contraction Leads to G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Isolate Ileum Segment A1->A2 A3 Clean and Section Ileum A2->A3 B1 Mount Tissue in Organ Bath A3->B1 B2 Equilibrate Tissue (30-60 min) B1->B2 B3 Apply Resting Tension (1g) B2->B3 C1 Record Baseline Contraction B3->C1 C2 Cumulative Agonist Addition (e.g., Acetylcholine) C1->C2 C3 Wash Tissue C2->C3 C4 Incubate with Atropine Oxide Hydrochloride C3->C4 C5 Repeat Cumulative Agonist Addition C4->C5 D1 Generate Concentration- Response Curves C5->D1 D2 Perform Schild Analysis D1->D2 D3 Determine pA2 Value D2->D3

References

Application Notes and Protocols for Radioligand Binding Assays with Atropine Oxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) oxide hydrochloride is a derivative of atropine and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors, designated M1 through M5, are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Due to their widespread distribution and physiological significance, muscarinic receptors are important targets for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like atropine oxide hydrochloride with these receptors, enabling the determination of binding affinity and selectivity.

Principle of Competitive Radioligand Binding

Competitive radioligand binding assays are used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (the "radioligand") that has a known high affinity for the same receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. This relationship can be used to calculate the inhibitory constant (Ki) of the competitor, which reflects its binding affinity.

Data Presentation: Binding Affinity of Atropine at Muscarinic Receptors

The following table summarizes the binding affinities (Ki) of the parent compound, atropine, for the five human muscarinic receptor subtypes. This data is provided as a reference to understand the expected range of affinities for muscarinic antagonists.

Receptor SubtypeAtropine Ki (nM)
M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84

Note: Data presented are for atropine and are intended for reference purposes. Specific Ki values for this compound are not available in the cited literature.[2]

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]) or iodine ([¹²⁵I]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Competitor: this compound.

  • Reference Compound: Atropine sulfate.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled muscarinic antagonist like atropine.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/B or GF/C, pre-treated with a blocking agent like polyethyleneimine if necessary).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Receptor_Prep->Incubation Add to plate Ligand_Prep Radioligand and Competitor Solution Preparation Ligand_Prep->Incubation Add to plate Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Transfer Counting Scintillation Counting Filtration->Counting Read plates Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis Calculate G cluster_M1M3M5 M1, M3, M5 Signaling cluster_M2M4 M2, M4 Signaling ACh_M1M3M5 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Atropine_Oxide_M1M3M5 Atropine Oxide HCl Atropine_Oxide_M1M3M5->M1M3M5 blocks ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP produces Atropine_Oxide_M2M4 Atropine Oxide HCl Atropine_Oxide_M2M4->M2M4 blocks

References

Application Note and Protocol for the Capillary Electrophoresis Separation of Atropine and its N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and proposed protocols for the separation and analysis of atropine (B194438) and its primary oxidative degradation product, atropine N-oxide, using capillary electrophoresis (CE). The methods outlined below are based on established CE principles for the analysis of tropane (B1204802) alkaloids and related impurities.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors and is widely used in medicine.[1][2] During manufacturing, storage, or metabolic processes, atropine can undergo oxidation to form atropine N-oxide.[1] The presence of atropine N-oxide as an impurity can affect the potency and safety of pharmaceutical formulations. Therefore, a reliable analytical method to separate and quantify atropine and atropine N-oxide is crucial for quality control and drug development. Capillary electrophoresis offers a powerful separation technique with high efficiency and resolution for the analysis of such closely related compounds.[2][3]

This application note details two potential CE-based approaches for the separation of atropine and atropine N-oxide: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Chemical Structures

The chemical structures of atropine and atropine N-oxide are presented below. The key structural difference is the oxidation of the tertiary amine in atropine to an N-oxide.

  • Atropine: A tertiary amine.

  • Atropine N-oxide: The N-oxidized form of atropine.[1]

Proposed Capillary Electrophoresis Methods

Two primary CE methods are proposed for the separation of atropine and atropine N-oxide: a standard Capillary Zone Electrophoresis (CZE) method and a Micellar Electrokinetic Chromatography (MEKC) method for enhanced separation of neutral and charged species.

Method 1: Capillary Zone Electrophoresis (CZE)

This method is based on the separation of analytes in a buffer-filled capillary under the influence of an electric field. The separation is governed by the charge-to-size ratio of the analytes.

Method 2: Micellar Electrokinetic Chromatography (MEKC)

MEKC is a hybrid of electrophoresis and chromatography. It employs a surfactant above its critical micelle concentration, which forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. An oil-in-water microemulsion electrokinetic chromatography (MEEKC) method has been shown to be effective for the impurity profiling of atropine sulfate (B86663), separating it from its major degradation products and related substances.[4][5]

Quantitative Data Summary

The following table summarizes the expected migration times and resolution for the separation of atropine and atropine N-oxide using the proposed CZE and MEKC methods. Please note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.

AnalyteProposed CZE MethodProposed MEKC Method
Migration Time (min) Resolution (Rs)
Atropine5.2-
Atropine N-oxide6.8> 2.0

Experimental Protocols

General Instrumentation and Materials
  • Capillary Electrophoresis System: Equipped with a UV-Vis detector.

  • Fused-Silica Capillary: 50 µm internal diameter, 360 µm outer diameter, with an effective length of 40-50 cm.

  • Reagents: Sodium tetraborate (B1243019), sodium citrate, sodium dodecyl sulfate (SDS), 1-butanol, octane, methanol (B129727) (HPLC grade), sodium hydroxide (B78521), hydrochloric acid, atropine sulfate standard, and atropine N-oxide standard.

  • Sample Diluent: Deionized water or a suitable buffer.

Protocol 1: Capillary Zone Electrophoresis (CZE)
  • Buffer Preparation (Background Electrolyte - BGE):

    • Prepare a 100 mM Tris-phosphate running buffer and adjust the pH to 7.0 with phosphoric acid.[2][6]

    • Filter the buffer through a 0.22 µm filter before use.

  • Capillary Conditioning:

    • Flush the new capillary with 1 M sodium hydroxide for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Equilibrate with the running buffer for 15 minutes.

    • Between runs, rinse with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.

  • Sample Preparation:

    • Prepare stock solutions of atropine and atropine N-oxide in deionized water at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solutions to the desired concentration (e.g., 50 µg/mL) with deionized water.

  • Electrophoretic Conditions:

    • Applied Voltage: 25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 210 nm.

Protocol 2: Micellar Electrokinetic Chromatography (MEKC)

This protocol is adapted from a microemulsion electrokinetic chromatography method for atropine impurity profiling.[4][5]

  • Buffer Preparation (Background Electrolyte - BGE):

    • Prepare a 10 mM sodium tetraborate buffer and adjust the pH to 9.2.[4][5]

    • Prepare the oil-in-water microemulsion by mixing the following components (w/w):

      • 0.8% Octane

      • 6.62% 1-Butanol

      • 4.44% Sodium Dodecyl Sulfate (SDS)

      • 88.14% 10 mM Sodium Tetraborate buffer (pH 9.2)

    • Sonicate the mixture until a clear microemulsion is formed.

    • Filter the BGE through a 0.22 µm filter.

  • Capillary Conditioning:

    • Follow the same conditioning procedure as described in the CZE protocol.

  • Sample Preparation:

    • Prepare stock and working solutions as described in the CZE protocol.

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV

    • Temperature: 30 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 210 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the capillary electrophoresis analysis of atropine and its N-oxide.

G cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing Buffer_Prep Buffer (BGE) Preparation Capillary_Cond Capillary Conditioning Buffer_Prep->Capillary_Cond Conditioning Buffer Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Peak_Integration Peak Integration & Analysis Electropherogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for CE analysis.

Logical Relationship

The following diagram illustrates the chemical relationship between atropine and atropine N-oxide.

G Atropine Atropine (Tertiary Amine) Atropine_N_Oxide Atropine N-Oxide Atropine->Atropine_N_Oxide Oxidation Atropine_N_Oxide->Atropine Reduction

Caption: Chemical relationship of atropine.

Conclusion

The proposed Capillary Zone Electrophoresis and Micellar Electrokinetic Chromatography methods provide robust starting points for the separation and quantification of atropine and its N-oxide. The MEKC method, in particular, is anticipated to offer superior resolution for this specific separation challenge. These protocols can be further optimized and validated for routine quality control analysis in pharmaceutical development and manufacturing.

References

Troubleshooting & Optimization

Atropine oxide hydrochloride stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atropine (B194438) Oxide Hydrochloride Stability

This technical support center provides guidance on the stability of atropine oxide hydrochloride under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the information provided for atropine sulfate (B86663) can serve as a valuable reference point due to structural similarities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is hygroscopic and should be stored in a tightly sealed container in a freezer at -20°C under an inert atmosphere.[1][2]

Q2: What is the expected stability of this compound in aqueous solutions?

A2: Based on data for atropine, this compound is expected to be most stable in acidic solutions, with a pH range of 3 to 6.[3] In neutral to alkaline conditions (pH > 7), the rate of degradation, primarily through hydrolysis, is expected to increase significantly.[4][5]

Q3: How does temperature affect the stability of this compound solutions?

A3: The degradation of atropine is temperature-dependent, with increased temperatures leading to accelerated degradation.[6] For instance, studies on atropine solutions have shown a significant reduction in concentration over time at room temperature compared to refrigerated conditions.[7][8]

Q4: What are the primary degradation products of atropine and, likely, this compound?

A4: The main degradation pathways for atropine are hydrolysis and dehydration.[4] Hydrolysis results in the formation of tropic acid and tropine, while dehydration leads to the formation of apoatropine.[4] These are likely to be the primary degradation products for this compound as well.

Q5: Are there any visible signs of this compound degradation?

A5: Visual inspection of solutions for color change, precipitation, or cloudiness is a preliminary step in assessing stability.[7] However, significant degradation can occur without any visible changes. Therefore, chromatographic methods like HPLC are necessary for accurate quantification of the active ingredient and its degradation products.[9][10]

Troubleshooting Guide

Q: I am observing rapid degradation of my this compound solution, even at refrigerated temperatures. What could be the cause?

A:

  • pH of the solution: Check the pH of your solution. If the pH is neutral or alkaline, the degradation rate will be significantly higher. Adjusting the pH to an acidic range (e.g., pH 4-5) with a suitable buffer can improve stability.[3]

  • Buffer effects: Certain buffers, like borate (B1201080) buffers, can catalyze the degradation of atropine.[5] Consider using an alternative buffer system, such as a citrate (B86180) or phosphate (B84403) buffer.

  • Purity of the compound: Ensure the purity of your this compound. Impurities could potentially catalyze degradation.

  • Solvent purity: Use high-purity water and other solvents to prepare your solutions, as impurities in the solvent can also affect stability.

Q: My HPLC analysis shows multiple unexpected peaks in my stability samples. How can I identify them?

A:

  • Forced degradation studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[11][12] This will help in tentatively identifying the peaks observed in your stability samples.

  • LC-MS analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which can provide structural information for identification.

  • Reference standards: If available, use reference standards of potential degradation products (e.g., tropic acid, apoatropine) to confirm their retention times.[4]

Q: The concentration of my this compound solution is inconsistent between samples. What could be the issue?

A:

  • Hygroscopic nature: this compound is hygroscopic.[1] Ensure that the compound is handled in a dry environment (e.g., a glove box) during weighing and preparation of solutions to avoid absorption of moisture, which can lead to inaccurate concentrations.

  • Adsorption to container surfaces: Although less common for small molecules, adsorption to the surface of the storage container can occur. Consider using different types of containers (e.g., glass vs. polypropylene) to assess this possibility.

  • Incomplete dissolution: Ensure complete dissolution of the compound in the solvent before making further dilutions. Sonication may be helpful.[9]

Quantitative Stability Data

The following table summarizes the stability of atropine solutions under various conditions. While this data is for atropine, it can provide an indication of the expected stability profile for this compound.

Compound Concentration & FormulationStorage ConditionpHDurationRemaining Concentration (%)Reference
0.01% Atropine in HPMCRefrigerated (2-8°C)~7180 days93.61 - 102.99[7]
0.01% Atropine in HPMCRoom Temperature (25±2°C)~760 days>90[7]
0.01% Atropine in BSSRefrigerated (2-8°C)~7180 days92.66 - 105.11[7]
0.01% Atropine in BSSRoom Temperature (25±2°C)~790 days>90[7]
0.1 mg/mL Atropine Solution25°C6.1180 days>94.7[10]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[13]

  • Forced Degradation Conditions: [11][13]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze the stressed samples at different time points using a suitable analytical method, such as reverse-phase HPLC with UV detection (e.g., at 210 nm).[9][10]

    • The mobile phase can be a gradient of an acidic buffer (e.g., pH 2.5 buffer) and acetonitrile.[9]

    • A C18 column is commonly used for the separation of atropine and its degradation products.[9]

  • Data Evaluation:

    • Quantify the amount of remaining this compound and the formation of degradation products.

    • The goal is to achieve 5-20% degradation of the active substance.[13]

    • Assess the peak purity of the this compound peak in the presence of its degradation products to demonstrate the specificity of the analytical method.

Diagrams

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_samples Prepare Samples for Different Conditions prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_samples->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_samples->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_samples->oxidation thermal Thermal Degradation (e.g., 80°C) prep_samples->thermal photo Photolytic Degradation (UV/Vis Light) prep_samples->photo hplc HPLC Analysis (Quantify Parent & Degradants) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc peak_purity Peak Purity Assessment hplc->peak_purity pathway Identify Degradation Pathway peak_purity->pathway method_validation Validate Stability-Indicating Method pathway->method_validation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Atropine Oxide Hydrochloride Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and analysis of Atropine (B194438) oxide hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Atropine oxide hydrochloride?

A1: The primary degradation of this compound involves hydrolysis and dehydration pathways. Under acidic conditions, the ester linkage is hydrolyzed to form Tropine and Tropic acid . Tropic acid can further dehydrate to Atropic acid . Under basic conditions, Atropine oxide can undergo dehydration to form Apoatropine , which is considered a major degradation product.[1][2] Oxidative N-demethylation can also occur, leading to the formation of Noratropine .[2][3] Additionally, under oxidative stress, isomers of Atropine N-oxide can be formed.

Q2: What are the optimal storage conditions to minimize degradation of this compound solutions?

A2: To minimize degradation, this compound solutions should be stored in a cool, dark place. Studies have shown that refrigeration significantly improves the stability of atropine solutions. The pH of the solution is a critical factor, with maximum stability generally observed in the acidic pH range (around pH 4) to minimize hydrolysis.[4] Exposure to light should be avoided to prevent photodegradation.

Q3: Which analytical technique is most suitable for identifying and quantifying this compound and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used and robust method for the simultaneous determination of this compound and its degradation products.[1][5][6] Ultra-high-performance liquid chromatography (UHPLC) offers a significant advantage with much shorter analysis times.[3][4] For structural elucidation and confirmation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[7][8]

Q4: What is a "stability-indicating method" and why is it important for degradation studies?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and simultaneously detect and quantify its degradation products.[9] It is crucial for degradation studies because it ensures that the analytical method can distinguish the intact drug from its breakdown products, providing a reliable assessment of the drug's stability.

Troubleshooting Guides

Problem 1: Poor separation of degradation products in HPLC analysis.

  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, can improve the separation of compounds with different polarities.[1]

    • Adjust pH of the Mobile Phase: The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds like atropine and its acidic degradation products. A pH of around 2.5 is often effective.[1][6]

    • Select an Appropriate Column: A hydrophilic embedded RP-18 column can provide good separation for atropine and its degradation products.[1][5]

    • Check Flow Rate: Ensure the flow rate is optimized for the column dimensions and particle size to achieve efficient separation.

Problem 2: Appearance of unknown peaks in the chromatogram during a stability study.

  • Possible Cause: Formation of a new, uncharacterized degradation product.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Systematically perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to see if the unknown peak is generated under specific stress conditions. This can provide clues about its chemical nature.

    • Utilize LC-MS: Employ liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak.[7][8] This information is crucial for proposing a molecular formula and structure.

    • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the ion of the unknown peak. The fragmentation pattern can provide valuable structural information for identification.

Problem 3: Inconsistent quantification results for degradation products.

  • Possible Cause: Issues with standard preparation, instrument calibration, or method robustness.

  • Troubleshooting Steps:

    • Verify Standard Purity and Stability: Ensure the reference standards for the degradation products are pure and have not degraded. Prepare fresh standard solutions regularly.

    • Perform Method Validation: Validate the analytical method for linearity, accuracy, precision, and robustness as per ICH guidelines.[6]

    • Check Instrument Performance: Regularly perform system suitability tests to ensure the HPLC system is performing correctly. This includes checking for consistent retention times, peak areas, and resolution.

    • Evaluate Matrix Effects: If analyzing formulated products, consider the potential for excipients to interfere with the quantification of degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

1. Acidic Hydrolysis:

  • Protocol:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot of the solution.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample to an appropriate concentration with the mobile phase and analyze by HPLC.

2. Basic Hydrolysis:

  • Protocol:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for a specified period (e.g., 8 hours).

    • At various time points, withdraw an aliquot of the solution.

    • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample to an appropriate concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound in a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot of the solution.

    • Dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Protocol:

    • Place the solid this compound powder in a controlled temperature oven (e.g., 70°C) for a specified period (e.g., 48 hours).

    • At various time points, withdraw a sample of the powder.

    • Dissolve the sample in the mobile phase to a known concentration and analyze by HPLC.

5. Photolytic Degradation:

  • Protocol:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At various time points, withdraw aliquots from both the exposed and control samples.

    • Dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its key degradation products.

  • Chromatographic Conditions:

    • Column: Hydrophilic embedded RP-18, 5 µm, 125 mm x 4.0 mm

    • Mobile Phase A: 20 mM Phosphate buffer, pH 2.5

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-3 min: 80% A, 20% B

      • 3-5 min: Linear gradient to 60% A, 40% B

      • 5-10 min: 60% A, 40% B

    • Flow Rate: 2.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

Data Presentation

Table 1: Summary of this compound Degradation Products under Various Stress Conditions

Stress ConditionMajor Degradation Products Identified
Acidic Hydrolysis Tropic acid, Atropic acid, Tropine[1][3]
Basic Hydrolysis Apoatropine[1][2][3]
Oxidative Stress Atropine N-oxide isomers, Noratropine[3]
Thermal Stress Apoatropine, Tropic acid[11]
Photolytic Stress Various photoproducts depending on pH

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration (Basic pH) cluster_oxidation Oxidation AtropineOxide This compound Tropine Tropine AtropineOxide->Tropine Acidic Hydrolysis TropicAcid Tropic Acid AtropineOxide->TropicAcid Acidic Hydrolysis Apoatropine Apoatropine AtropineOxide->Apoatropine Noratropine Noratropine AtropineOxide->Noratropine AtropineNoxide Atropine N-oxide isomers AtropineOxide->AtropineNoxide AtropicAcid Atropic Acid TropicAcid->AtropicAcid Dehydration

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Drug Atropine Oxide Hydrochloride Acid Acid Hydrolysis (0.1 M HCl, 60°C) Drug->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Drug->Base Oxidation Oxidation (3% H2O2, RT) Drug->Oxidation Thermal Thermal (70°C, solid) Drug->Thermal Photo Photolytic (ICH Q1B) Drug->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV / UHPLC-UV Dilute->HPLC LCMS LC-MS/MS (for unknowns) Dilute->LCMS Identification Identification of Degradation Products HPLC->Identification Quantification Quantification of Degradation Products HPLC->Quantification Pathway Elucidation of Degradation Pathways HPLC->Pathway LCMS->Identification

Caption: Experimental workflow for forced degradation studies.

References

Optimizing synthesis yield and purity of Atropine oxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the synthesis yield and purity of Atropine (B194438) oxide hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of Atropine oxide hydrochloride.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Ineffective oxidantEnsure the oxidant (e.g., m-CPBA, potassium peroxymonosulfate) is fresh and has been stored correctly. Consider switching to a more potent oxidant like potassium peroxymonosulfate (B1194676), which has been reported to give quantitative yields in minutes.[1]
Incorrect reaction pHThe pH of the reaction medium can significantly impact the reaction rate and yield. Optimize the pH based on the chosen oxidant.
Low reaction temperatureWhile some oxidations proceed at room temperature, others may require gentle heating. For instance, a patented process for a related synthesis suggests heating to ~35°C.[2]
Low Yield Incomplete reactionMonitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Extend the reaction time if necessary.
Product loss during work-upAtropine oxide is water-soluble. Minimize the volume of aqueous washes during extraction. Careful control of pH during liquid-liquid extractions is crucial to prevent the product from partitioning into the aqueous phase.
Suboptimal oxidant-to-substrate ratioTitrate the amount of oxidant used. An excess may lead to side reactions, while an insufficient amount will result in an incomplete reaction.
Presence of Impurities in Final Product Unreacted AtropineEnsure the oxidation reaction goes to completion. Unreacted atropine can be removed through careful pH-controlled liquid-liquid extraction or column chromatography.
Formation of Noratropine or N-formyl-noratropineThese are common byproducts of oxidative N-demethylation. The choice of oxidant and reaction conditions can influence their formation. Fe(III)-TAML catalyzed oxidation with H2O2 has been noted to produce these byproducts. Purification via column chromatography may be necessary.
Presence of both cis- and trans-N-oxide isomersThe N-oxidation of atropine can lead to the formation of two diastereomers (cis and trans).[3] Their separation can be challenging and may require specialized chromatographic techniques such as chiral HPLC.
Residual m-chlorobenzoic acid (from m-CPBA)If using m-CPBA, the byproduct m-chlorobenzoic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution during the work-up.
Difficulty in Isolating the Hydrochloride Salt Improper pH adjustmentEnsure the solution of atropine N-oxide is sufficiently acidified with hydrochloric acid to precipitate the hydrochloride salt.
Incorrect solvent for precipitation/recrystallizationA solvent system where the hydrochloride salt is insoluble is required. A mixture of a polar solvent (like ethanol (B145695) or methanol) and a less polar solvent (like acetone (B3395972) or ether) is often effective for recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for the N-oxidation of atropine?

A1: The use of potassium peroxymonosulfate (often available as Oxone®) has been reported to be highly efficient, achieving a 100% yield of atropine N-oxide within 15 minutes under optimal conditions.[1] This method is significantly faster than traditional methods using m-CPBA or hydrogen peroxide.

Q2: How can I confirm the formation of Atropine oxide?

A2: The formation of the N-oxide can be confirmed by various analytical techniques. Mass spectrometry will show the expected molecular ion peak for Atropine oxide (C17H23NO4, M.W. 305.37 g/mol ).[5] Infrared (IR) spectroscopy will show a characteristic N-O stretching band. NMR spectroscopy will also show characteristic shifts in the protons near the N-oxide group compared to the parent atropine molecule.

Q3: What are the key considerations for purifying this compound?

A3: High purity (>98%) can be achieved through a combination of techniques.[6] Careful pH control during aqueous extractions is critical to separate the product from unreacted starting material and certain byproducts. Recrystallization from a suitable solvent system, such as ethanol/acetone, is a crucial final step to obtain a high-purity crystalline product.[4]

Q4: Does the N-oxidation of atropine produce stereoisomers?

A4: Yes, the nitrogen atom in atropine is a stereocenter upon oxidation, leading to the formation of two diastereomers, often referred to as cis- and trans-atropine N-oxide.[3][7] The ratio of these isomers can depend on the oxidant and reaction conditions. Their separation can be challenging and may require chiral chromatography.

Q5: How do I convert the purified Atropine oxide to its hydrochloride salt?

A5: After obtaining the purified Atropine oxide free base, it can be dissolved in a suitable solvent (e.g., anhydrous ethanol or ether). A solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is then added, typically dropwise, until precipitation of the hydrochloride salt is complete. The solid is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data for different aspects of this compound synthesis.

Table 1: Comparison of Different Oxidants for Atropine N-Oxidation

OxidantReaction TimeYield of Atropine N-oxideReference
Potassium Peroxymonosulfate15 minutes100%[1]
m-Chloroperoxybenzoic Acid (m-CPBA)VariesGood to high[1]
Hydrogen Peroxide with Fe(III)-TAML catalystVariesModerate to high (with potential for N-demethylation byproducts)

Table 2: Purity Profile of this compound

Purification MethodAchievable PurityCommon Impurities RemovedReference
pH-controlled Liquid-Liquid Extraction>98%Unreacted Atropine, some polar byproducts[6]
Recrystallization (e.g., from Ethanol/Acetone)HighMost remaining impurities[4]
Column ChromatographyVariableUnreacted Atropine, Noratropine, N-formyl-noratropine

Experimental Protocols

Protocol 1: Synthesis of Atropine N-oxide using Potassium Peroxymonosulfate
  • Dissolution: Dissolve Atropine (1 equivalent) in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Oxidation: Cool the solution in an ice bath. Add a solution of potassium peroxymonosulfate (Oxone®, approximately 2 equivalents) in water dropwise with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-30 minutes.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a small amount of sodium sulfite (B76179) solution.

  • Work-up: Adjust the pH of the solution to basic (pH ~9-10) with a suitable base (e.g., sodium carbonate). Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or chloroform.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure to yield crude Atropine N-oxide.

Protocol 2: Synthesis of Atropine N-oxide using m-Chloroperoxybenzoic Acid (m-CPBA)
  • Dissolution: Dissolve Atropine (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.

  • Oxidation: Cool the solution to 0°C. Add m-CPBA (approximately 1.1 equivalents) portion-wise over a period of 15-20 minutes, maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, wash the organic layer with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Protocol 3: Conversion to this compound and Recrystallization
  • Salt Formation: Dissolve the crude Atropine N-oxide in a minimal amount of anhydrous ethanol or isopropanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in ether) dropwise with stirring until the pH is acidic and precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ether or acetone.

  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. Add acetone dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by filtration, wash with cold acetone, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Atropine N-oxide cluster_purification Purification and Salt Formation Atropine Atropine Oxidant Add Oxidant (e.g., KPMS, m-CPBA) Atropine->Oxidant Reaction N-Oxidation Reaction Oxidant->Reaction Workup Aqueous Work-up (pH adjustment & Extraction) Reaction->Workup Crude_Product Crude Atropine N-oxide Workup->Crude_Product Salt_Formation Dissolve in Solvent & Add HCl Crude_Product->Salt_Formation Precipitation Precipitation of Hydrochloride Salt Salt_Formation->Precipitation Recrystallization Recrystallization (e.g., Ethanol/Acetone) Precipitation->Recrystallization Final_Product Pure Atropine oxide hydrochloride Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow Start Synthesis of Atropine oxide HCl Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Good_Yield Yield OK Low_Yield->Good_Yield No Check_Reagents Check Reagent Quality (e.g., Oxidant activity) Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Good_Yield->Impure_Product Optimize_Conditions Optimize Reaction Conditions (Temp, Time, pH) Check_Reagents->Optimize_Conditions Improve_Workup Refine Work-up Procedure (pH control, extractions) Optimize_Conditions->Improve_Workup Pure_Product Product is Pure Impure_Product->Pure_Product No Identify_Impurity Identify Impurity (TLC, LC-MS, NMR) Impure_Product->Identify_Impurity Yes End Synthesis Complete Pure_Product->End Purification_Strategy Select Purification Strategy Identify_Impurity->Purification_Strategy Recrystallize Recrystallization Purification_Strategy->Recrystallize General Impurities Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Byproducts (e.g., Noratropine) pH_Extraction pH-Controlled Extraction Purification_Strategy->pH_Extraction Unreacted Atropine Recrystallize->Check_Yield Column_Chromatography->Check_Yield pH_Extraction->Check_Yield

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Overcoming solubility issues of Atropine oxide hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Atropine (B194438) oxide hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Atropine oxide hydrochloride in aqueous solutions?

This compound is generally considered to be slightly soluble in water. Its solubility is influenced by several factors, including pH, temperature, and the presence of co-solvents.

Q2: Why is my this compound not dissolving in water?

Several factors could be contributing to the poor dissolution of this compound:

  • pH of the solution: The pH of the aqueous solution plays a critical role in the solubility of atropine derivatives.

  • Temperature: Solubility is often temperature-dependent.

  • Purity of the compound: Impurities can affect the solubility of the active pharmaceutical ingredient.

  • Solid-state properties: The crystalline form of the compound can influence its dissolution rate.

Q3: How can I improve the solubility of this compound in my aqueous solution?

Several techniques can be employed to enhance the solubility of this compound:

  • pH Adjustment: Modifying the pH of the solution can significantly increase solubility. For atropine and its salts, a slightly acidic pH is often optimal for stability and can influence solubility.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) can improve the solubility of poorly soluble compounds.

  • Heating: Gently warming the solution can increase the rate and extent of dissolution. However, the thermal stability of the compound must be considered.

  • Sonication: Applying ultrasonic waves can help to break down aggregates and enhance dissolution.

Q4: What is the optimal pH for dissolving this compound?

While specific data for this compound is limited, atropine is most stable in a slightly acidic to neutral pH range (pH 3.5-7.2).[1][2][3] It is recommended to prepare buffer solutions within this range and test the solubility of your compound.

Q5: Are there any recommended co-solvents for this compound?

Commonly used co-solvents for poorly water-soluble drugs include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[4] The choice and concentration of the co-solvent should be optimized for your specific application, considering potential effects on downstream experiments.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution over time.
Possible Cause Troubleshooting Step
pH shift Verify and buffer the pH of your solution to maintain it within the optimal range.
Supersaturation The initial dissolution may have created a supersaturated solution. Try preparing a slightly less concentrated solution.
Temperature change If the solution was prepared at an elevated temperature, precipitation can occur upon cooling. Consider the use of co-solvents to maintain solubility at room temperature.
Instability Atropine and its derivatives can be susceptible to hydrolysis at certain pH values. Ensure the pH is in the stable range (typically slightly acidic).[1][5]
Issue 2: Inconsistent solubility results between experiments.
Possible Cause Troubleshooting Step
Variation in water quality Use high-purity, deionized, and filtered water for all experiments.
Inaccurate pH measurement Calibrate your pH meter before each use.
Inconsistent mixing/agitation Standardize the method of agitation (e.g., stir plate speed, sonication time) for all experiments.
Variability in compound source If using different batches of this compound, be aware that purity and solid-state form can vary.

Quantitative Data Summary

Table 1: Solubility of Atropine in Different Solvents

SolventApproximate Solubility (mg/mL)Reference
Water (18 °C)1.6[2]
Water (80 °C)~11[1]
Ethanol~500[1]
DMSO10[3]
PBS (pH 7.2)~10[3]

Table 2: Solubility of Atropine Sulfate (B86663) in Different Solvents

SolventSolubility DescriptionReference
WaterVery soluble[6]
Acetic Acid (100%)Very soluble[6]
Ethanol (95%)Freely soluble[6]
Diethyl etherPractically insoluble[6]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of this compound at different pH values.

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4, 5, 6, 7, and 8) using standard buffer systems like citrate (B86180) or phosphate (B84403) buffers.

  • Equilibrate the system: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubilization using a Co-solvent

This protocol describes a general method for using a co-solvent to enhance the solubility of this compound.

  • Select a co-solvent: Choose a water-miscible organic solvent such as ethanol or propylene glycol.

  • Prepare co-solvent mixtures: Create a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Dissolve the compound: Add a known amount of this compound to each co-solvent mixture.

  • Agitate and observe: Stir or sonicate the mixtures until the compound is fully dissolved. Observe for any precipitation.

  • Determine the maximum solubility: If the compound dissolves completely, incrementally add more until saturation is reached to determine the solubility limit in each co-solvent mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Attempts cluster_analysis Analysis A Weigh Atropine Oxide HCl C Direct Dissolution A->C B Prepare Aqueous Solution (Buffer or Water) B->C G Visual Inspection (Clarity, Precipitation) C->G D pH Adjustment D->C E Add Co-solvent E->C F Heating / Sonication F->C I Insoluble G->I Precipitate J Soluble G->J Clear Solution H Solubility Quantification (e.g., HPLC, UV-Vis) I->D I->E I->F J->H

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway_analogy cluster_factors Influencing Factors cluster_process Dissolution Process cluster_outcome Outcome pH pH Solution Aqueous Solution pH->Solution modifies ionization Temp Temperature Temp->Solution affects kinetics CoSolvent Co-solvent CoSolvent->Solution alters polarity Solid Solid Atropine Oxide HCl Solid->Solution Dissolution Solubility Solubility Solution->Solubility

Caption: Factors influencing the aqueous solubility of this compound.

References

Troubleshooting peak tailing in HPLC analysis of Atropine oxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of Atropine Oxide Hydrochloride, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system.[1][2]

Q2: Why is my this compound peak tailing?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[3] The most common cause is the interaction of the protonated amine group of the analyte with ionized residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based column packing material.[2][4] Other potential causes include column degradation, improper mobile phase pH, column overload, and issues with the HPLC system itself.[1][5]

Q3: How can I minimize silanol interactions?

There are several strategies to mitigate the effects of residual silanol groups:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) will protonate the silanol groups, reducing their ability to interact with the positively charged this compound.[1][6][7]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[6] However, be aware that this can sometimes shorten the column's lifespan.[6]

  • Column Selection: Employing a modern, high-purity, "Type B" silica (B1680970) column that is well end-capped is crucial.[7][8] End-capping is a process that chemically derivatizes the majority of residual silanol groups.[9][10] Columns with polar-embedded phases or charged surface hybrid (CSH) technology are also designed to improve the peak shape of basic compounds.[1]

Q4: What is the ideal mobile phase pH for analyzing this compound?

For basic compounds like this compound, a mobile phase pH of around 2.5 to 3.5 is generally recommended to ensure that the silanol groups on the column are not ionized.[3][6][7][11] This minimizes the secondary ionic interactions that lead to peak tailing. Published methods for Atropine and its derivatives often utilize acidic mobile phase modifiers like phosphoric acid or formic acid to achieve a low pH.[12][13][14]

Q5: Could my HPLC system be causing the peak tailing?

Yes, issues with the HPLC system can contribute to peak tailing, a phenomenon known as extra-column band broadening.[1][2] This can be caused by:

  • Excessively long or wide-bore connecting tubing.

  • Large detector cell volumes.

  • Poorly made connections or fittings.

  • A void at the head of the column.[15]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment & Diagnosis

The first step is to determine if the peak tailing is a chemical or a physical problem.

Experimental Protocol: Neutral Marker Test

  • Prepare a Neutral Marker Solution: Dissolve a neutral compound (e.g., toluene, uracil) in the mobile phase at a suitable concentration.

  • Injection: Inject the neutral marker solution onto the HPLC system using your current method conditions.

  • Analysis:

    • If the neutral marker peak is symmetrical: The issue is likely a chemical interaction between your analyte (this compound) and the column. Proceed to Troubleshooting Chemical Causes .

    • If the neutral marker peak also tails: The problem is likely physical, related to the HPLC system or the column itself. Proceed to Troubleshooting Physical Causes .[15]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_chemical Troubleshooting Chemical Causes cluster_physical Troubleshooting Physical Causes start Peak Tailing Observed neutral_marker Inject Neutral Marker start->neutral_marker decision Symmetrical Peak? neutral_marker->decision chemical_causes Chemical Causes decision->chemical_causes Yes physical_causes Physical Causes decision->physical_causes No chem1 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) phys1 Check Fittings & Tubing chem2 Add Competing Base (e.g., TEA) chem1->chem2 chem3 Change Column Type (e.g., End-capped, Polar-Embedded) chem2->chem3 chem4 Reduce Sample Load chem3->chem4 chem_solution Symmetrical Peak chem4->chem_solution phys2 Inspect/Replace Column Frit phys1->phys2 phys3 Reverse Flush Column phys2->phys3 phys4 Replace Column phys3->phys4 phys_solution Symmetrical Peak phys4->phys_solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Troubleshooting Chemical Causes
Potential Cause Recommended Action Experimental Protocol Expected Outcome
Secondary Silanol Interactions Adjust mobile phase pH to 2.5-3.5 using an appropriate buffer or acid (e.g., phosphate (B84403) buffer, phosphoric acid, or formic acid).[3][6][7][11]1. Prepare mobile phases at different pH values (e.g., pH 3.5, 3.0, 2.5).2. Equilibrate the column with each mobile phase.3. Inject this compound standard and analyze the peak shape.Improved peak symmetry as the silanol groups are protonated.
Secondary Silanol Interactions Add a competing base (silanol suppressor) like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[6]1. Prepare the mobile phase with the addition of TEA.2. Equilibrate the column.3. Inject the sample and observe the peak shape.Enhanced peak symmetry as TEA preferentially interacts with active silanol sites.
Inappropriate Column Chemistry Switch to a high-quality, end-capped C18 column or a column specifically designed for basic compounds (e.g., polar-embedded or CSH).[1][2]1. Install the new column.2. Equilibrate with the optimized mobile phase.3. Inject the sample and compare the chromatogram to the previous one.Significantly improved peak shape and symmetry.
Column Overload Reduce the sample concentration or injection volume.[1]1. Prepare a dilution series of your sample.2. Inject each dilution and observe the peak shape.3. Alternatively, reduce the injection volume.Peak tailing decreases at lower concentrations/injection volumes.
Sample Solvent Effects Ensure the sample is dissolved in the mobile phase or a weaker solvent.1. Re-dissolve the sample in the initial mobile phase composition.2. Inject and compare with the original chromatogram.Improved peak shape.
Troubleshooting Physical Causes
Potential Cause Recommended Action Experimental Protocol Expected Outcome
Extra-column Volume Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected and not creating dead volume.[2]1. Systematically check all connections from the injector to the detector.2. Replace any long or wide-bore tubing with shorter, narrower alternatives (e.g., 0.005" ID PEEK tubing).[2]Sharper, more symmetrical peaks.
Column Void/Contamination Reverse flush the column with a strong solvent (follow manufacturer's instructions). If a guard column is used, replace it.[1]1. Disconnect the column from the detector.2. Connect the column outlet to the pump.3. Flush with appropriate solvents at a low flow rate.Restoration of peak shape if the issue was a blockage at the inlet frit.
Column Degradation Replace the column with a new one of the same type.[1]1. Install and equilibrate a new column.2. Inject a standard and compare the results.A symmetrical peak indicates the old column was the issue.

Example Experimental Protocol: HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm, or equivalent end-capped C18 column

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.

  • Gradient:

    Time (min) % Acetonitrile % Buffer
    0 20 80
    10 60 40
    12 20 80

    | 15 | 20 | 80 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase

Signaling Pathway and Logical Relationship Diagrams

Decision-Making Process for Peak Tailing Analysis

decision_process cluster_causes Potential Causes cluster_solutions Potential Solutions start Peak Tailing Observed for This compound silanol Silanol Interactions start->silanol ph Incorrect Mobile Phase pH start->ph column_chem Inappropriate Column Chemistry start->column_chem overload Sample Overload start->overload extra_column Extra-Column Effects start->extra_column column_degradation Column Degradation/Void start->column_degradation adjust_ph Lower Mobile Phase pH silanol->adjust_ph add_tea Add Competing Base (TEA) silanol->add_tea ph->adjust_ph change_column Use End-capped/Specialty Column column_chem->change_column reduce_load Dilute Sample/Reduce Volume overload->reduce_load check_system Optimize Tubing/Fittings extra_column->check_system replace_column Replace Column column_degradation->replace_column

References

Minimizing degradation of Atropine oxide hydrochloride during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Atropine (B194438) Oxide Hydrochloride during sample preparation for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Inconsistent or lower than expected analytical results.

Potential Cause Question to Consider Troubleshooting Step
pH-induced Hydrolysis What is the pH of your sample solvent and mobile phase? Atropine and related compounds are susceptible to hydrolysis, with the rate being pH-dependent.[1][2]Maintain the pH of all solutions in the range of 3.5 - 4.5 for maximum stability.[1][2] Use buffered solutions to ensure consistent pH.
Solvent Selection Are you using an appropriate solvent for dissolution and dilution?Use acidified water or a methanol (B129727)/water mixture for dissolution. Avoid strongly basic or acidic conditions.
Thermal Degradation Have your samples been exposed to high temperatures?Avoid heating samples.[3] If sonication is used for dissolution, use a low power setting and/or an ice bath to prevent warming. Store stock solutions and prepared samples at 2-8°C.[4]
Photodegradation Have your samples been exposed to light for extended periods? Atropine and its salts are known to be sensitive to light.[5][6]Prepare samples under low-light conditions or use amber glassware to protect them from light.[7][8]
Oxidation Could your sample be undergoing oxidation?Consider using de-gassed solvents and/or adding an antioxidant to your sample preparation workflow if oxidation is suspected. Avoid strong oxidizing agents.[3]

Issue: Appearance of unknown peaks in chromatograms.

Potential Cause Question to Consider Troubleshooting Step
Formation of Degradation Products Do the retention times of the unknown peaks correspond to known degradation products of atropine?The primary degradation products of atropine under acidic conditions are tropine (B42219) and tropic acid, while under basic conditions, apoatropine (B194451) is a major degradant.[9][10][11] Adjust your sample preparation conditions (pH, temperature, light exposure) to minimize their formation.
Contamination Could the unknown peaks be from a contaminated solvent or glassware?Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent without the analyte) to check for background contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Atropine Oxide Hydrochloride?

A1: While specific data for this compound is limited, based on the degradation of atropine, the primary pathways are hydrolysis of the ester linkage and dehydration.[1][9][10] The N-oxide functional group may also be susceptible to reduction. Under acidic conditions, hydrolysis to tropine and tropic acid is favored.[11] Under basic or neutral conditions, dehydration to form apoatropine can occur.[10]

Q2: What is the optimal pH for storing this compound solutions?

A2: For atropine and its salts, the pH of maximum stability is around 3.5 to 4.1.[1][2] It is recommended to maintain solutions of this compound within this pH range to minimize hydrolytic degradation.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C.[4] Solutions should be stored in tightly sealed, light-protected containers.[5][7][8]

Q4: What solvents are recommended for sample preparation?

A4: Acidified water (e.g., with 0.1% formic acid or phosphoric acid) or mixtures of methanol and acidified water are commonly used for atropine and its derivatives. These solvents help to maintain a low pH and are compatible with reversed-phase HPLC.

Quantitative Stability Data

The following table summarizes the stability of a 0.1 mg/mL atropine solution under various conditions, which can serve as a proxy for understanding the stability of this compound.

Condition Duration Temperature Atropine Concentration (% of Initial) Key Degradation Product(s)
0.1 N Hydrochloric Acid150 min25°C>95%Tropic Acid
1 N Hydrochloric Acid150 min90°CSignificantly degradedTropic Acid
0.1 N Sodium Hydroxide30 min25°C>95%Apoatropine
15% Hydrogen Peroxide60 min60°C>90%Oxidative degradants
UVA Light Exposure8 days25°C>95%Photolytic degradants

This data is based on studies of atropine and should be used as a general guide.[12] Specific stability studies for this compound are recommended.

Experimental Protocols

Protocol: Preparation of this compound for HPLC Analysis

  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL amber volumetric flask.

    • Dissolve in a diluent of 50:50 methanol/water with 0.1% formic acid.

    • Sonicate for 5 minutes in a cool water bath if necessary to dissolve.

    • Make up to volume with the diluent.

    • Store the stock solution at 2-8°C, protected from light.

  • Preparation of Working Standard Solutions:

    • Serially dilute the stock solution with the diluent to obtain working standard solutions at the desired concentrations (e.g., 1-100 µg/mL).

    • Keep the working standard solutions in an autosampler at a controlled cool temperature (e.g., 4°C) during analysis.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a portion of the homogenized sample matrix containing this compound.

    • Add a measured volume of extraction solvent (e.g., 50:50 methanol/water with 0.1% formic acid).

    • Vortex or shake for 15-30 minutes to extract the analyte.

    • Centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze immediately or store at 2-8°C until analysis.

Visualizations

Degradation Pathway of this compound cluster_main cluster_acid Acidic Conditions cluster_base Basic/Neutral Conditions AOH Atropine Oxide Hydrochloride Tropine Tropine AOH->Tropine Hydrolysis TropicAcid Tropic Acid AOH->TropicAcid Hydrolysis Apoatropine Apoatropine AOH->Apoatropine Dehydration

Caption: Degradation pathways of this compound.

Sample Preparation Workflow cluster_workflow cluster_conditions Control Measures start Start: Sample Weighing dissolve Dissolution/ Extraction start->dissolve centrifuge Centrifugation dissolve->centrifuge pH pH Control (3.5-4.5) dissolve->pH Temp Low Temperature (2-8°C) dissolve->Temp Light Light Protection dissolve->Light filter Filtration centrifuge->filter analyze HPLC Analysis filter->analyze

Caption: Workflow for preparing samples of this compound.

References

Improving the resolution of Atropine oxide hydrochloride from its impurities in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Atropine (B194438) oxide hydrochloride from its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Atropine oxide hydrochloride that I should be aware of during chromatographic analysis?

A1: Common impurities associated with Atropine and its derivatives include degradation products and related substances from the manufacturing process. Key impurities to monitor for include Tropic acid, Apoatropine, and Atropic acid.[1] Noratropine, 6-hydroxyhyoscyamine, and 7-hydroxyhyoscyamine (B1443824) are also potential related substances.[1]

Q2: Which chromatographic mode is most suitable for separating this compound from its impurities?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of this compound and its impurities.[2][3] The use of C18 columns is prevalent, though specialized columns like those with hydrophilic embedded stationary phases can offer enhanced separation for polar analytes and impurities.[3][4]

Q3: What are the typical mobile phase compositions used for the analysis of this compound?

A3: A typical mobile phase for RP-HPLC analysis of this compound consists of a mixture of acetonitrile (B52724) and an aqueous buffer.[2][5] The aqueous component is often acidified with phosphoric acid or formic acid to control the ionization of the analytes and improve peak shape.[2][5] For example, a mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid.[6] For mass spectrometry (MS) compatible methods, formic acid is a suitable replacement for phosphoric acid.[2][5]

Q4: Why is the pH of the mobile phase critical for good resolution?

A4: The pH of the mobile phase is a critical parameter as it controls the ionization state of this compound and its impurities, many of which are ionizable compounds.[7] Small adjustments in pH can significantly impact the retention and selectivity of the separation, thereby affecting the resolution between closely eluting peaks.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution Between this compound and an Impurity

Symptoms:

  • Overlapping peaks.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSuggested Solution
Incorrect Mobile Phase Composition Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic modifier can increase retention and may improve separation.[7]
Inappropriate pH Adjust the pH of the mobile phase. For basic compounds like atropine derivatives, a lower pH (e.g., 2.5-3.5) can improve peak shape and resolution.[3]
Suboptimal Column Chemistry If using a standard C18 column, consider switching to a column with a different selectivity, such as a hydrophilic embedded RP18 column, which can provide better separation for polar compounds.[4]
Gradient Elution Not Optimized If using a gradient, adjust the slope. A shallower gradient can increase the separation between closely eluting peaks.[7]
Issue 2: Peak Tailing or Asymmetrical Peaks

Symptoms:

  • Tailing factor greater than 2.

  • Broad, asymmetrical peaks.

Possible Causes and Solutions:

CauseSuggested Solution
Secondary Interactions with Column The presence of active silanol (B1196071) groups on the silica (B1680970) backbone of the column can cause peak tailing for basic compounds. Use a column with low silanol activity or a mobile phase with an acidic modifier like phosphoric acid to minimize these interactions.[5]
Column Overload Injecting too much sample can lead to peak distortion.[7] Reduce the injection volume or dilute the sample.[8]
Column Contamination or Degradation The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7][8]

Experimental Protocols

Example UHPLC Method for Atropine and its Impurities

This protocol is based on a validated method for the determination of atropine and its major impurities.[6]

  • Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% H₃PO₄ in water

  • Mobile Phase B: 0.1% H₃PO₄ in 90% acetonitrile and 10% water

  • Flow Rate: 0.55 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 1.0 µL

  • UV Detection: 220 nm

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.05050
6.0595
7.0595

Visual Guides

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution check_mobile_phase Check Mobile Phase Composition & pH start->check_mobile_phase adjust_composition Adjust Organic/Aqueous Ratio check_mobile_phase->adjust_composition Improper Ratio adjust_ph Modify Mobile Phase pH check_mobile_phase->adjust_ph Suboptimal pH optimize_gradient Optimize Gradient Profile change_gradient Make Gradient Shallower optimize_gradient->change_gradient check_column Evaluate Column (Age, Type, Contamination) flush_column Flush Column check_column->flush_column Contamination Suspected replace_column Consider Different Column Chemistry or Replace Column check_column->replace_column Age/Type Inappropriate adjust_composition->optimize_gradient adjust_ph->optimize_gradient change_gradient->check_column end Resolution Improved change_gradient->end Resolution Improved flush_column->replace_column No Improvement flush_column->end Resolution Improved replace_column->end

Caption: A troubleshooting workflow for addressing poor chromatographic resolution.

General Experimental Workflow for Method Development

G start Start: Method Development literature_review Literature Review & Impurity Identification start->literature_review column_selection Column Selection (e.g., C18, PFP) literature_review->column_selection mobile_phase_screening Mobile Phase Screening (Solvent, pH, Additives) column_selection->mobile_phase_screening optimization Optimization of Parameters (Gradient, Temp., Flow Rate) mobile_phase_screening->optimization validation Method Validation (ICH Guidelines) optimization->validation end Final Method validation->end

Caption: A general workflow for developing a chromatographic method for this compound.

References

Forced degradation studies of Atropine oxide hydrochloride for stability-indicating methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Atropine (B194438) oxide hydrochloride for the development of stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What is Atropine oxide hydrochloride and how does its structure influence its stability?

This compound is a tertiary amine N-oxide of atropine. The presence of the N-oxide functional group makes the molecule more polar and potentially more susceptible to certain degradation pathways, particularly reduction, compared to its parent compound, atropine. The rest of the molecule retains the ester linkage characteristic of atropine, which is susceptible to hydrolysis.[1][2]

Q2: What are the expected degradation pathways for this compound?

While specific comprehensive studies on this compound are limited, the degradation pathways can be inferred from the extensive data on atropine and the known chemistry of N-oxides. The expected pathways include:

  • Hydrolysis: Similar to atropine, the ester linkage in this compound can hydrolyze under acidic or basic conditions to form tropine (B42219) N-oxide and tropic acid. Atropine itself is most stable at a pH of approximately 3.7.[3]

  • Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine.[4] It is plausible that this compound could undergo a similar reaction.

  • Reduction: The N-oxide group can be reduced back to the tertiary amine, atropine. This is a key potential degradation pathway not present for atropine sulfate (B86663) and should be investigated using reducing agents.

  • Oxidation: While Atropine N-oxide is an oxidation product of atropine, further oxidation at other sites on the molecule could occur under strong oxidative stress.[2][4]

  • Photodegradation: Atropine is known to be sensitive to light, and it is expected that this compound will also exhibit photosensitivity.[5]

Q3: What are the typical stress conditions for forced degradation of atropine and related compounds?

Based on studies of atropine, the following conditions are a good starting point for this compound. The extent of degradation should be targeted to be in the range of 5-20%.

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis Hydrochloric Acid (HCl)0.025N HCl at 80°C for 15 hours.[6]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1M to 1.0M NaOH at room temperature or 50-60°C.[7]
Oxidative Degradation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at room temperature.
Thermal Degradation Dry Heat180°C for 20 minutes.
Photodegradation UV and Visible LightAs per ICH Q1B guidelines.

Q4: What are the main degradation products of atropine that I should look for?

The primary degradation products of atropine that have been identified are:

  • Tropic acid: Formed via hydrolysis.[4]

  • Apoatropine (Atropamine): Formed via dehydration, primarily under basic conditions.[4]

  • Atropine N-oxide: Two isomers can be formed under oxidative conditions.[3][4]

When studying this compound, one should also monitor for the formation of atropine (via reduction) and tropine N-oxide (via hydrolysis).

Troubleshooting Guides

Problem: I am not seeing any degradation under my initial stress conditions.

  • Solution 1: Increase the severity of the stress conditions. This can be achieved by increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. For thermal and photolytic stress, a longer duration may be necessary.

  • Solution 2: Check the solubility of your compound. this compound is hygroscopic and soluble in DMSO and slightly soluble in ethanol (B145695) and methanol.[8] Ensure that the compound is fully dissolved in the stress medium to allow for uniform exposure. Co-solvents can be used for aqueous stress conditions if solubility is an issue, but they should be chosen carefully to avoid interference with the analysis.

Problem: The degradation is too extensive, and I am seeing a significant loss in mass balance.

  • Solution 1: Reduce the severity of the stress conditions. Decrease the reagent concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (5-20%) to ensure that the stability-indicating method can resolve the degradation products from the parent peak.

  • Solution 2: Investigate the formation of non-chromophoric or volatile degradation products. If the degradation products lack a UV-active chromophore, they will not be detected by a UV-based HPLC method, leading to poor mass balance. Consider using a mass spectrometer (LC-MS) to identify any such products.

  • Solution 3: Ensure proper sample handling. After the stress period, neutralize acidic and basic samples to prevent further degradation before analysis.

Problem: I am having difficulty separating the degradation products from the parent peak in my HPLC analysis.

  • Solution 1: Optimize your HPLC method. Experiment with different mobile phase compositions, pH, and gradients. A gradient elution is often necessary to separate polar and non-polar degradation products.

  • Solution 2: Try a different column chemistry. If a standard C18 column does not provide adequate separation, consider a phenyl or a polar-embedded phase column, which can offer different selectivities.

  • Solution 3: Adjust the detection wavelength. While a wavelength of 210nm or 215nm is common for atropine and its derivatives, using a photodiode array (PDA) detector to analyze the peaks can help in identifying the optimal wavelength for each component and checking for peak purity.[3][6]

Experimental Protocols

The following are suggested starting protocols for the forced degradation of this compound. The specific conditions may need to be adjusted based on the observed stability of the molecule.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1N HCl.

  • Keep the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1N NaOH.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

  • Keep the solution at 60°C for 8 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1N HCl.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

5. Reductive Stress:

  • To 1 mL of the stock solution, add 1 mL of a 1% sodium bisulfite solution.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

6. Thermal Degradation:

  • Place a thin layer of solid this compound powder in a petri dish.

  • Heat in an oven at 105°C for 48 hours.

  • After cooling, dissolve the powder in a suitable solvent to a known concentration (e.g., 100 µg/mL) for HPLC analysis.

7. Photolytic Degradation:

  • Expose the stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method Parameters

The following HPLC method is a good starting point for the analysis of this compound and its degradation products.

ParameterSuggested Condition
Column Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
Mobile Phase A: pH 2.5 buffer (e.g., potassium dihydrogen orthophosphate with phosphoric acid) B: Acetonitrile
Gradient A gradient elution is recommended to separate all potential degradation products. A starting point could be 95:5 (A:B) to 20:80 (A:B) over 20 minutes.
Flow Rate 2.0 mL/min.[6]
Column Temperature 50°C.[6]
Detection Wavelength 210 nm.[6]
Injection Volume 20 µL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Reductive, Thermal, Photolytic) Stock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC Analysis with Stability-Indicating Method Neutralize->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA MS Peak Identification (Mass Spectrometry) HPLC->MS Degradation Quantify Degradation PDA->Degradation Pathway Elucidate Degradation Pathways MS->Pathway MassBalance Calculate Mass Balance Degradation->MassBalance

Caption: Experimental workflow for forced degradation studies.

G AtropineOxide Atropine Oxide Atropine Atropine AtropineOxide->Atropine Reduction TropineOxide Tropine N-Oxide AtropineOxide->TropineOxide Hydrolysis (Acid/Base) Atropine->TropineOxide Oxidation Apoatropine Apoatropine Atropine->Apoatropine Dehydration (Base) TropicAcid Tropic Acid

Caption: Proposed degradation pathways of Atropine oxide.

References

Strategies to prevent the hydrolysis of Atropine oxide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Atropine (B194438) oxide hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Atropine oxide hydrochloride in an aqueous solution?

A1: The primary degradation pathway for this compound in an aqueous solution is hydrolysis of the ester linkage. This reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (B78521) (alkaline conditions) ions, leading to the formation of tropine (B42219) N-oxide and tropic acid. Under certain conditions, dehydration can also occur, leading to the formation of apoatropine (B194451) N-oxide.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Visual signs of degradation can include the appearance of a precipitate, a change in color, or the development of turbidity in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and concentration of your this compound solution.

Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

Q4: How does temperature affect the stability of this compound solutions?

A4: The rate of hydrolysis of this compound is highly dependent on temperature. Elevated temperatures will accelerate the degradation process. For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8°C) to minimize hydrolysis.[3]

Q5: Are there any specific excipients or buffer systems that should be avoided when formulating solutions of this compound?

A5: While specific compatibility studies for this compound are limited, some general recommendations can be made. Borate buffers have been shown to catalyze the degradation of atropine in alkaline conditions and should be used with caution.[4] It is advisable to use buffer systems that can maintain the pH in the optimal stability range of 3-4, such as citrate (B86180) or acetate (B1210297) buffers. Always perform compatibility studies with your specific formulation to ensure the stability of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of potency in the this compound solution. The pH of the solution may be outside the optimal stability range (pH 3-4).Measure the pH of the solution. If necessary, adjust the pH to be within the 3-4 range using a suitable acidic buffer (e.g., citrate or acetate buffer).
The storage temperature is too high.Store the solution at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles.
Presence of incompatible excipients.Review the formulation for any excipients known to catalyze ester hydrolysis. If necessary, reformulate with alternative excipients.
Precipitate formation in the solution. Degradation products, such as tropic acid, may have limited solubility.Confirm the identity of the precipitate using analytical techniques. This is a strong indicator of significant degradation. The solution should be discarded and a fresh, properly formulated solution prepared.
pH shift leading to precipitation of this compound or its degradation products.Measure the pH of the solution. Ensure it is within the desired range where all components are soluble.
Discoloration of the solution. Oxidative degradation or reaction with impurities.Protect the solution from light by using amber-colored vials. Consider purging the solution with an inert gas like nitrogen to minimize oxidation. Ensure high-purity solvents and reagents are used.

Quantitative Data

Table 1: Influence of pH on the Half-Life of Atropine at 20°C (as a proxy for this compound)

Disclaimer: The following data is for atropine. While this compound is expected to have a similar pH-stability profile due to the presence of the same ester functional group, the N-oxide moiety may introduce minor differences in hydrolysis rates. This data should be used as a guide for formulation development.

pHHalf-Life (Years)
2.01.8
3.03.2
4.04.5
5.01.8
6.00.3
7.00.03

(Data extrapolated from kinetic studies on atropine hydrolysis.)[1]

Table 2: General Effects of Stress Conditions on this compound Stability

Stress ConditionExpected EffectPrimary Degradation Products
Acidic Hydrolysis Accelerated degradationTropine N-oxide, Tropic Acid
Alkaline Hydrolysis Very rapid degradationTropine N-oxide, Tropic Acid
Oxidation Potential for N-oxide specific reactionsOxidized derivatives
Photolytic Potential for degradationPhotodegradation products
Thermal Accelerated degradationTropine N-oxide, Tropic Acid, Dehydration products

Experimental Protocols

Protocol: Forced Degradation Study of this compound Solution

Objective: To evaluate the stability of an this compound solution under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) or Acetate buffer (pH 4)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Store one set at room temperature and another at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH. Store at room temperature for a shorter period due to expected rapid degradation (e.g., 30 minutes, 1, 2, 4 hours).

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and alkaline samples to approximately pH 7 before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method for atropine and its degradation products uses a C18 column with a mobile phase of phosphate buffer and acetonitrile and UV detection at around 210 nm.[5]

  • Data Analysis:

    • Calculate the percentage of degradation of this compound in each sample compared to an unstressed control sample.

    • Identify and quantify the major degradation products by comparing their retention times with those of known standards (if available) or by using a mass spectrometer coupled to the HPLC (LC-MS).

Visualizations

Hydrolysis_Pathway cluster_products AOH This compound Products Degradation Products AOH->Products Hydrolysis (H⁺ or OH⁻ catalyst) H2O H₂O TNO Tropine N-oxide Products->TNO TA Tropic Acid Products->TA

Caption: Hydrolysis degradation pathway of this compound.

Forced_Degradation_Workflow start Prepare Stock Solution of Atropine oxide HCl stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Calculate % Degradation & Identify Degradants analyze->data report Report Findings data->report

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic issue Stability Issue Encountered (e.g., Loss of Potency) check_ph Is the pH within 3-4? issue->check_ph check_temp Is the storage temperature 2-8°C? check_ph->check_temp Yes adjust_ph Adjust pH with acidic buffer check_ph->adjust_ph No check_excipients Are there any incompatible excipients? check_temp->check_excipients Yes adjust_temp Store at recommended refrigerated temperature check_temp->adjust_temp No reformulate Reformulate with compatible excipients check_excipients->reformulate Yes resolved Issue Resolved check_excipients->resolved No adjust_ph->resolved adjust_temp->resolved reformulate->resolved

Caption: Logical workflow for troubleshooting stability issues.

References

Optimization of mobile phase for HPLC analysis of Atropine oxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of Atropine (B194438) Oxide Hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Atropine Oxide Hydrochloride, with a focus on mobile phase optimization.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH causing partial ionization of the analyte.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. A lower pH (e.g., 2.5-4.0) using a phosphate (B84403) or formate (B1220265) buffer is often effective.[1][2]
Secondary interactions with residual silanols on the column.Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active sites. Alternatively, use an end-capped column or a column with a base-deactivated stationary phase.
Column overload.Reduce the sample concentration or injection volume.
Poor Resolution Between Atropine Oxide and Impurities Insufficient separation power of the mobile phase.Optimize the organic modifier (acetonitrile or methanol) percentage. A gradient elution may be necessary to separate closely eluting impurities.[2][3]
Incorrect mobile phase pH leading to co-elution.Systematically vary the mobile phase pH to maximize the resolution between the main peak and its impurities.
Inadequate column chemistry.Consider a different stationary phase, such as a phenyl-hexyl or a column with embedded polar groups, which can offer different selectivity.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a binary or quaternary pump with a precise mixing system.
Changes in column temperature.Use a column oven to maintain a constant and controlled temperature (e.g., 30-50°C).[3][4]
Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injecting the sample.
Low Signal Intensity or Sensitivity Suboptimal detection wavelength.The UV detection wavelength for atropine and its derivatives is typically around 210-220 nm for maximum sensitivity.[1][3][4]
High background noise from the mobile phase.Use high-purity solvents and additives (HPLC grade). Ensure proper degassing of the mobile phase to prevent bubble formation in the detector.[5]
High Backpressure Particulate matter from the sample or mobile phase clogging the system.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[1][5]
Precipitation of buffer salts in the mobile phase.Ensure the buffer concentration is compatible with the organic modifier percentage. Do not let buffered mobile phases stand for long periods, especially if the organic content is high.

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for the analysis of this compound?

A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of 20-30% acetonitrile (B52724) in a 20-50 mM phosphate buffer with the pH adjusted to 2.5-3.5 is often a good initial condition.[1][2]

2. How does the pH of the mobile phase affect the analysis?

The pH of the mobile phase is a critical parameter for ionizable compounds like this compound. A low pH (around 2.5-4) ensures that the analyte is in its protonated, more polar form, leading to better retention and peak shape on a C18 column.[1][2] Inconsistent pH can lead to shifts in retention time and poor peak symmetry.

3. What is the difference between using acetonitrile and methanol (B129727) as the organic modifier?

Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. However, methanol can offer different selectivity for separating atropine oxide from its impurities. The choice between the two often comes down to empirical testing to see which provides the best resolution for the specific separation required.

4. When should I consider using a gradient elution?

A gradient elution is recommended when analyzing this compound in the presence of multiple impurities with a wide range of polarities.[2][3] A gradient allows for the separation of both early and late-eluting compounds in a single run with good resolution and peak shape.

5. How can I improve the resolution between atropine oxide and its degradation products like apoatropine?

To improve the resolution between atropine oxide and its degradation products, you can try the following:

  • Optimize the mobile phase pH: Small changes in pH can significantly alter the retention of ionizable compounds.

  • Adjust the organic modifier concentration: A lower percentage of the organic modifier will generally increase retention and may improve separation.

  • Consider a different column: A column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) can provide alternative selectivity.

  • Use a lower flow rate: This can increase column efficiency and improve resolution, though it will also increase the run time.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

This protocol describes a basic isocratic method suitable for routine analysis and purity checks.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][3]

  • Mobile Phase:

    • Aqueous Phase: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.[1]

    • Organic Phase: Acetonitrile.

    • Composition: Mix the aqueous and organic phases in a ratio of 70:30 (v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient HPLC Method for Separation of Atropine Oxide and Related Impurities

This protocol is designed for stability testing and the analysis of samples containing multiple impurities.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    15 60
    20 60
    21 10

    | 25 | 10 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.[3]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (90:10) to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Development cluster_eval Evaluation cluster_troubleshoot Troubleshooting & Optimization start Define Analytical Goal (Purity, Assay, etc.) select_column Select Column (e.g., C18) start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN:Buffer 30:70, pH 3.0) select_column->initial_mp run_analysis Perform HPLC Analysis initial_mp->run_analysis eval_chrom Evaluate Chromatogram (Peak Shape, Resolution, Retention) run_analysis->eval_chrom adjust_ph Adjust pH eval_chrom->adjust_ph Poor Peak Shape adjust_org Adjust Organic % eval_chrom->adjust_org Poor Resolution/ Retention end_node Optimized Method eval_chrom->end_node Acceptable adjust_ph->run_analysis adjust_org->run_analysis change_org Change Organic Modifier (ACN <=> MeOH) adjust_org->change_org consider_gradient Consider Gradient Elution adjust_org->consider_gradient change_org->run_analysis consider_gradient->run_analysis

Caption: Workflow for Mobile Phase Optimization in HPLC.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues problem Identify Problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape resolution Poor Resolution problem->resolution retention Inconsistent Retention Time problem->retention check_ph Check Mobile Phase pH peak_shape->check_ph check_column Evaluate Column Condition peak_shape->check_column solution Problem Resolved check_ph->solution check_column->solution optimize_organic Optimize Organic % resolution->optimize_organic try_gradient Implement Gradient resolution->try_gradient optimize_organic->solution try_gradient->solution check_mp_prep Verify Mobile Phase Prep & Degassing retention->check_mp_prep check_temp Check Column Temperature retention->check_temp check_mp_prep->solution check_temp->solution

Caption: Logical Flow for HPLC Troubleshooting.

References

Enhancing the sensitivity of detection for Atropine oxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of Atropine (B194438) oxide hydrochloride detection. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of Atropine oxide hydrochloride, providing practical solutions to enhance detection sensitivity and ensure data accuracy.

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low signal intensity or poor sensitivity for this compound. - Suboptimal detector wavelength. - Inappropriate mobile phase pH. - Low concentration of the analyte. - Matrix effects from the sample. - Inefficient ionization in mass spectrometry.- Optimize Detector Wavelength: Atropine and its derivatives typically exhibit maximum absorbance at around 210-220 nm.[1] Verify the UV spectrum of this compound to determine the optimal wavelength. - Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For amine-containing compounds like Atropine oxide, a slightly acidic pH (e.g., 2.5-4.5) is often used to ensure consistent protonation and good peak shape in reversed-phase chromatography.[1] - Sample Pre-concentration: If the analyte concentration is inherently low, consider solid-phase extraction (SPE) to concentrate the sample before analysis. - Matrix Effect Mitigation: For complex matrices like plasma or urine, employ appropriate sample preparation techniques such as protein precipitation, liquid-liquid extraction, or SPE to remove interfering substances.[2] - Enhance Ionization: In LC-MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive like formic acid or ammonium (B1175870) formate (B1220265) to improve protonation in positive ion mode.
Poor peak shape (e.g., tailing, fronting, or broad peaks). - Secondary interactions with column silanols. - Column overload. - Inappropriate mobile phase composition. - Dead volume in the HPLC system. - Column degradation.- Use End-capped Columns: Employ high-purity, end-capped C18 or a C8 column to minimize silanol (B1196071) interactions. - Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column. - Optimize Mobile Phase: Ensure the mobile phase components are miscible and of high purity. The organic solvent composition can affect peak shape; adjust the gradient or isocratic conditions as needed. - Minimize Dead Volume: Use tubing with a small internal diameter and ensure all connections are properly made to minimize extra-column band broadening.[3] - Column Washing/Replacement: If the column is old or has been used with complex matrices, it may be contaminated or degraded. Wash the column according to the manufacturer's instructions or replace it if necessary.
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. - Air bubbles in the system.- Ensure Stable Pumping: Degas the mobile phase thoroughly and ensure the pump is functioning correctly to deliver a consistent flow rate.[4] - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[4] - Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. - Purge the System: If air bubbles are suspected, purge the pump and detector to remove them.[5]
Presence of unexpected peaks (ghost peaks or carryover). - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection. - Sample degradation during analysis.- Use High-Purity Solvents: Prepare fresh mobile phase with HPLC-grade solvents and filter it before use. - Injector Cleaning: Implement a robust needle wash program to clean the injector between runs. - Column Flushing: Flush the column with a strong solvent to remove strongly retained compounds. - Ensure Sample Stability: Atropine is known to be sensitive to light and pH.[6] While specific data for this compound is limited, it is prudent to protect samples from light and maintain them at a stable pH and temperature to prevent degradation.
Difficulty in separating this compound from its impurities or degradation products. - Lack of method selectivity. - Co-elution of analytes.- Method Development: Develop a stability-indicating method by performing forced degradation studies (e.g., acid, base, oxidative, photolytic, and thermal stress) to generate potential degradation products.[7][8] - Optimize Separation: Adjust the mobile phase composition (organic solvent type and ratio, pH), gradient profile, column chemistry (e.g., different stationary phases), and temperature to achieve baseline separation of all relevant peaks. A UPLC system can offer higher resolution and shorter analysis times compared to conventional HPLC.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various analytical methods for the detection of atropine and related compounds. While specific data for this compound is limited, these values provide a benchmark for developing and validating a sensitive detection method.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeReference
UHPLC-UV Atropine and impuritiesDrug Product3.9 µg/mL13.1 µg/mL50 - 250 µg/mL[9]
HPLC-DAD AtropineAtropa belladonna leaves3.75 µg/mL11.4 µg/mL50 - 200 µg/mL[10]
LC-MS/MS AtropineHuman Plasma-1.0 ng/mL1.0 - 1000 ng/mL[2]
Electrochemical Sensor (GCE modified with Co3O4 nanostructures) AtropineBuffer/Urine0.001 µM-0.01 - 0.46 µM[7]
Spectrophotometry (Ion-association complex) AtropinePharmaceutical Preparations--0.5–5.0 × 10⁻³ M[11]

Experimental Protocols

High-Sensitivity UHPLC-UV Method for Atropine and Related Impurities

This protocol is adapted from a validated method for atropine and its impurities and can serve as a starting point for the analysis of this compound.[9] Method validation for this compound is essential.

a. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: 0.1% Phosphoric acid in 90% Acetonitrile

  • Gradient:

    • 0-1 min: 95% A

    • 1-6 min: Linear gradient to 50% A

    • 6-7 min: Linear gradient to 5% A

    • 7-8 min: Hold at 5% A

    • 8-8.1 min: Return to 95% A

    • 8.1-10 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 1.0 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample with mobile phase A to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to develop a stability-indicating method for this compound.[7][8]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.

For each condition, a control sample (un-stressed) should be analyzed alongside the stressed sample. Analyze all samples using a suitable chromatographic method (e.g., the UHPLC method described above) to identify and separate any degradation products.

Visualizations

Experimental Workflow for UHPLC Analysis

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_results Data Processing & Results Sample Test Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Standard Atropine Oxide HCl Reference Standard Prepare_Standards Prepare Working Standards Standard->Prepare_Standards Filter_Sample Filter (0.22 µm) Dilute_Sample->Filter_Sample Filter_Standards Filter (0.22 µm) Prepare_Standards->Filter_Standards UHPLC UHPLC System (C18 Column, Gradient Elution) Filter_Sample->UHPLC Filter_Standards->UHPLC Detector UV Detector (210 nm) UHPLC->Detector Data_System Chromatography Data System Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Atropine Oxide HCl Calibration->Quantification Peak_Tailing_Troubleshooting cluster_chemical Chemical Interactions cluster_column Column Issues cluster_system System Issues Start Peak Tailing Observed Cause1 Chemical Interactions Start->Cause1 Cause2 Column Issues Start->Cause2 Cause3 System Issues Start->Cause3 Silanol Silanol Interactions Cause1->Silanol pH Incorrect Mobile Phase pH Cause1->pH Overload Column Overload Cause2->Overload Degradation Column Degradation Cause2->Degradation Dead_Volume Extra-Column Dead Volume Cause3->Dead_Volume Solution1 Use End-capped Column Adjust Mobile Phase pH Silanol->Solution1 pH->Solution1 Solution2 Reduce Injection Volume Wash or Replace Column Overload->Solution2 Degradation->Solution2 Solution3 Check and Optimize Tubing and Connections Dead_Volume->Solution3

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Atropine Oxide Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atropine (B194438) Oxide Hydrochloride, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The performance of the HPLC method is compared with alternative analytical techniques, namely Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and scientifically sound analytical data.

HPLC Method Validation for Atropine Oxide Hydrochloride

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For the analysis of this compound, a robust and specific HPLC method is crucial for quality control and stability testing.

Table 1: Summary of HPLC Validation Parameters according to ICH Q2(R1) Guidelines

Validation ParameterAcceptance CriteriaHypothetical HPLC Method Results for this compound
Specificity The method should unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.No interference from placebo and known impurities at the retention time of this compound. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a concentration range of 2.5-17.5 µg/mL.[2]
Range 80-120% of the test concentration for assays.50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.0033 µg/mL[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.0102 µg/mL[2]
Robustness No significant change in results with deliberate variations in method parameters (e.g., flow rate, pH, column temperature).The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique, other methods offer advantages in terms of speed, sensitivity, and separation efficiency.

Table 2: Performance Comparison of Analytical Methods for Atropine and its Derivatives

ParameterHPLCUPLCLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.Separation based on the differential migration of ions in an electric field.
Typical Run Time 20-40 minutes[1][3]< 10 minutes[1][3]< 10 minutes[4][5]< 10 minutes[6]
Sensitivity (LOQ) ~0.01 µg/mL[2]Generally higher than HPLC.Very high; can be as low as 0.1 ng/mL.[7]Method dependent, can be in the µg/mL range.
Selectivity GoodVery GoodExcellentExcellent, especially for chiral separations.[6]
Advantages Robust, reliable, widely available.Faster analysis, higher resolution, lower solvent consumption.[1][3]High sensitivity and selectivity, suitable for complex matrices like plasma.[4][5]High efficiency, low sample and reagent consumption, suitable for charged molecules.[8][9]
Disadvantages Longer run times, higher solvent consumption compared to UPLC.Higher backpressure requires specialized instrumentation.Higher cost and complexity of instrumentation.Can be less robust than HPLC for some applications.

Experimental Protocols

3.1. Proposed HPLC Method for this compound

This protocol is a synthesized example based on common practices for atropine and its derivatives.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (e.g., 87:13 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interfering peaks.

    • Linearity: Inject at least five concentrations across the proposed range and perform a linear regression analysis of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary chromatographic parameters (e.g., flow rate, mobile phase composition, pH, temperature) and observe the effect on the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol prep Prepare Standards & Samples (Reference Standard, Placebo, API) protocol->prep system_suitability System Suitability Testing (SST) (Before each run) prep->system_suitability specificity Specificity (Forced Degradation, Placebo) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis system_suitability->specificity report Generate Validation Report data_analysis->report end End: Method Approved report->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

References

Comparative Guide to Analytical Methods for Atropine Oxide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Atropine (B194438) oxide hydrochloride and related compounds. The information presented is collated from published research to assist in the selection and implementation of appropriate analytical techniques for quality control, stability studies, and pharmacokinetic analysis.

Overview of Analytical Techniques

The analysis of Atropine oxide hydrochloride, a derivative of atropine, is crucial for ensuring the quality and efficacy of pharmaceutical products.[1] Several analytical methods have been developed and validated for atropine and its related substances, which can be adapted or cross-validated for this compound. The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of atropine and its derivatives in pharmaceutical dosage forms.[2]

Comparison of Validated HPLC Methods
ParameterMethod 1: RP-HPLC for Atropine Sulfate[2]Method 2: HPLC for Atropine Sulfate (B86663) Injection[3]Method 3: UHPLC for Atropine and Impurities[4]Method 4: LC-MS for Atropine in Plasma[5]
Column Phenomenex Kinetex C18 (250x4.6mm, 5µm)Shimadzu C18 (150mm × 4.6mm, 3μm)Waters Acquity UHPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Fully porous sub 2 μm C18 column
Mobile Phase Gradient elution with Buffer (pH 2.5) and AcetonitrileBuffer and Methanol (B129727) (40:60 v/v), pH 5.5Gradient elution with 0.1% H3PO4 in Water and AcetonitrileNot specified
Flow Rate 2.0 mL/minNot specifiedNot specifiedNot specified
Detection UV at 210 nmUV at 210 nmNot specifiedMass Spectrometry
Linearity Range Not specified20-120 µg/mL50 - 250 µg/mL1.0 - 1000 ng/mL
Correlation Coefficient (r²) Not specified>0.999≥ 0.9999Not specified
Limit of Detection (LOD) Not specified0.019 µg/mL3.9 µg/mLNot specified
Limit of Quantitation (LOQ) Not specified0.059 µg/mL13.1 µg/mL1.0 ng/mL
Accuracy (% Recovery) Not specified99.58% to 99.94%Not specified87% to 110%
Precision (%RSD) Not specified< 2%Not specified< 8%
Experimental Protocols

Method 1: RP-HPLC for Atropine Sulfate and its Impurities [2]

  • Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm).

  • Mobile Phase: A gradient elution using two channels.

    • Channel A: pH 2.50 buffer:acetonitrile (950:50 v/v).

    • Channel B: pH 2.50 buffer:acetonitrile (200:800 v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 50°C.

  • Sample Temperature: 5°C.

  • Detection: UV at 210 nm.

Method 2: HPLC for Atropine Sulfate in Injection Form [3]

  • Column: Shimadzu C18 column (150mm × 4.6mm, 3μm).

  • Mobile Phase: A mixture of buffer and methanol in a 40:60 v/v ratio, with the pH adjusted to 5.5.

  • Detection: UV at 210 nm.

  • Linearity: Demonstrated over a concentration range of 20-120 μg/ml.

  • Validation: The method was validated for precision, linearity, robustness, accuracy, LOD, and LOQ, with all parameters meeting acceptance criteria.

Method 3: UHPLC for Atropine and its Major Impurities [4]

  • Column: Waters Acquity UHPLC BEH C18 1.7 μm, 2.1 × 100 mm column.

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% H3PO4.

    • Solvent B: 0.1% H3PO4, 90% ACN, and 10% H2O.

  • Validation: The method was validated according to USP Category I requirements for assay, addressing precision, accuracy, linearity, range, and specificity.

Method 4: LC-MS for Atropine in Microvolume Plasma [5]

  • Sample Pretreatment: Solid-phase extraction.

  • Chromatographic Separation: Achieved using a fully porous sub 2 μm C18 column.

  • Analysis Time: 4 minutes.

  • Quantification: Performed using two selected reaction monitoring transitions.

  • Validation: The method was validated following ICH M10 guidelines, demonstrating high extraction recovery, no matrix effect, and high sensitivity.

UV-Visible Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of atropine. These methods are often based on the formation of colored complexes.

Comparison of Spectrophotometric Methods
ParameterMethod 1: Ion-pair with Bromophenol Blue (BPB)[6][7]Method 2: Charge-transfer with DDQ[6][7]Method 3: Ion-association with SbI42−[8]
Chromogenic Reagent Bromophenol Blue (BPB)2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)SbI42− ion
Wavelength (λmax) 413 nm457 nm492 nm
Linearity Range 0.5-40 µg/mL2.5-50.0 µg/mL0.5–5.0 × 10−3 M
Limit of Detection (LOD) 0.363 µg/mL2.143 µg/mLNot specified
Molar Absorptivity Not specifiedNot specifiedNot specified
Sandell's Sensitivity Not specifiedNot specified0.013 µg cm−2
Experimental Protocols

Method 1: Ion-pair with Bromophenol Blue (BPB) [6][7]

  • Principle: Formation of an ion-pair complex between atropine and bromophenol blue.

  • Procedure: The formed complex is extracted with chloroform (B151607) in a phthalate (B1215562) buffer of pH 3.0.

  • Measurement: The absorbance of the chloroform layer is measured at 413 nm against a reagent blank.

Method 2: Charge-transfer with DDQ [6][7]

  • Principle: Formation of a charge-transfer complex with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

  • Measurement: The absorbance of the formed complex is measured at 457 nm against a reagent blank.

Method 3: Ion-association with SbI42− [8]

  • Principle: Formation of an ion-association complex with the SbI42− ion.

  • Procedure: The resulting complex is extracted with chloroform.

  • Measurement: The absorbance is measured spectrophotometrically at 492 nm.

Cross-Validation Workflow

The process of cross-validation ensures that an analytical method is suitable for its intended purpose. A general workflow for the validation of an analytical method is depicted below. This process is critical when comparing different methods or transferring a method between laboratories.

Analytical Method Validation Workflow start Define Analytical Method Requirements dev Method Development and Optimization start->dev pre_val Pre-Validation (System Suitability) dev->pre_val val_protocol Develop Validation Protocol pre_val->val_protocol validation Method Validation (ICH Q2(R1) / USP <1225>) val_protocol->validation spec Specificity validation->spec lin Linearity validation->lin acc Accuracy validation->acc prec Precision validation->prec lod LOD validation->lod loq LOQ validation->loq robust Robustness validation->robust data_analysis Data Analysis and Documentation spec->data_analysis lin->data_analysis acc->data_analysis prec->data_analysis lod->data_analysis loq->data_analysis robust->data_analysis report Validation Report data_analysis->report end Method Implementation for Routine Use report->end

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC and UHPLC methods offer high specificity and sensitivity, making them suitable for the analysis of impurities and for pharmacokinetic studies.[4][5] Spectrophotometric methods, while generally less specific, provide a rapid and cost-effective alternative for the quantification of atropine in bulk and simple pharmaceutical formulations.[6][7] Cross-validation of these methods against a reference standard of this compound is recommended to ensure accuracy and reliability for its specific determination.

References

A Comparative In Vivo Efficacy Analysis: Atropine Oxide Hydrochloride and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vivo efficacy overview of Atropine (B194438) Oxide Hydrochloride and Scopolamine (B1681570), two prominent muscarinic acetylcholine (B1216132) receptor antagonists. Due to a notable lack of direct comparative in vivo studies involving Atropine Oxide Hydrochloride in publicly available literature, this guide will utilize data from its parent compound, Atropine, as a proxy for comparison with Scopolamine. This approach is based on their shared mechanism of action as competitive antagonists at muscarinic acetylcholine receptors. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

Both Atropine and Scopolamine demonstrate significant anticholinergic effects in vivo, albeit with differing potencies and clinical profiles. Scopolamine is frequently noted for its potent effects on the central nervous system, leading to its use in preventing motion sickness and postoperative nausea and vomiting, as well as in research models of cognitive impairment. Atropine is recognized for its strong effects on the cardiovascular system, particularly in increasing heart rate, and its use as an antisialagogue. The available data suggests that both compounds are effective in reducing salivary secretions.

Quantitative Data Comparison

The following table summarizes the quantitative in vivo efficacy data for Atropine (as a proxy for this compound) and Scopolamine across various physiological parameters. It is critical to note that the experimental conditions and models may vary between studies, and direct cross-study comparisons should be made with caution.

Parameter AssessedCompoundSpeciesDoseRoute of AdministrationObserved EffectReference
Antisialagogue Effect AtropineHuman0.03 mg/kgOral84.3% reduction in salivary flow.[1]
AtropineHuman0.02 mg/kgIntramuscular87.5% reduction in salivary flow.[1]
AtropineHuman0.5 mgIntravenousMean saliva volume of 1.93 cc (compared to 2.5 cc with 0.25 mg).[2]
ScopolamineHumanTransdermal PatchTransdermal30% decrease in saliva flow with one patch, 59% with two patches.[3]
Cardiovascular Effect AtropineHuman0.5 mgIntravenousIncrease in heart rate of 15 +/- 9 beats per minute before exercise.[4]
AtropineHuman0.02 mg/kgIntramuscularSignificant increase in heart rate by a maximum of 22 beats per minute.[1]
AtropineAnesthetized Patients3 mgIntravenous88% of patients showed an increase in heart rate.[5]
Antiemetic Effect ScopolamineHumanTransdermal PatchTransdermalReduced risk of postoperative nausea (Relative Risk = 0.77).[6]
ScopolamineHumanTransdermal PatchTransdermalPostoperative emesis rate reduced to 40% from 59.3% in the placebo group.[6]
Cognitive Effect ScopolamineMice1 mg/kgIntraperitonealSignificant decrease in discrimination index (-18.97 ± 3.33% vs. 40.79 ± 1.61% in control).[7]
ScopolamineMice5.0 mg/kgNot SpecifiedReduced step-down latency to 83.06s in a passive avoidance task.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are generalized protocols for assessing the key anticholinergic effects.

Antisialagogue Effect Assessment
  • Objective: To quantify the reduction in salivary flow following the administration of the test compound.

  • Animal Model: Mice, rats, or human volunteers.

  • Procedure:

    • Baseline salivary flow is measured. In animal models, this is often achieved by placing a pre-weighed cotton ball in the mouth for a set period. In human studies, subjects may be asked to expectorate into a collection tube for a defined time.

    • The test compound (this compound or Scopolamine) is administered via the desired route (e.g., intraperitoneal, intravenous, oral, or transdermal).

    • At predetermined time points post-administration, salivary flow is measured again using the same method as the baseline.

    • The percentage reduction in salivary flow is calculated by comparing the post-treatment measurements to the baseline.

  • Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare the salivary flow rates before and after treatment and between different compound groups.

Antiemetic Effect Assessment (Postoperative Nausea and Vomiting Model)
  • Objective: To evaluate the efficacy of the test compound in preventing postoperative nausea and vomiting (PONV).

  • Animal Model: Ferrets are a common model due to their emetic reflex. Human clinical trials are the gold standard.

  • Procedure (Human Clinical Trial):

    • A high-risk patient population for PONV is recruited.

    • Patients are randomly assigned to receive either the test compound (e.g., transdermal scopolamine) or a placebo prior to surgery.

    • Anesthesia and surgery are performed according to standard protocols.

    • Postoperatively, the incidence and severity of nausea and vomiting are recorded at regular intervals (e.g., 2, 6, 24, and 48 hours). Nausea severity can be assessed using a visual analog scale (VAS).

    • The number of rescue antiemetic doses required by each group is also recorded.

  • Data Analysis: The incidence of PONV between the treatment and placebo groups is compared using statistical tests such as the chi-squared test. The severity of nausea and the use of rescue medication are compared using appropriate statistical methods (e.g., Mann-Whitney U test for VAS scores).

Cognitive Effect Assessment (Scopolamine-Induced Amnesia Model)
  • Objective: To assess the ability of a compound to induce or modulate cognitive deficits.

  • Animal Model: Mice or rats.

  • Procedure (Novel Object Recognition Test):

    • Habituation: Animals are allowed to explore an empty testing arena for a set period on consecutive days.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

    • Scopolamine is typically administered intraperitoneally before the training phase to induce memory impairment.

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower discrimination index in the scopolamine-treated group indicates cognitive impairment.

Visualizations

Signaling Pathway of Muscarinic Antagonists

Muscarinic Antagonist Signaling Pathway Muscarinic Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1, M2, M3, M4, M5) Acetylcholine->mAChR Binds & Activates Antagonist Atropine Oxide HCl Scopolamine Antagonist->mAChR Competitively Blocks G_Protein G-protein (Gq/11 or Gi/o) mAChR->G_Protein Activates Blocked_Response Blocked Cellular Response mAChR->Blocked_Response Prevents Activation Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion, Heart Rate Modulation) Second_Messenger->Cellular_Response

Caption: Muscarinic Antagonist Signaling Pathway.

Experimental Workflow for In Vivo Comparison

In Vivo Comparison Workflow Generalized In Vivo Comparison Workflow for Anticholinergic Agents Start Start: Select Animal Model Group_Allocation Random Group Allocation Start->Group_Allocation Group_A Group A: Vehicle Control Group_Allocation->Group_A Group_B Group B: Atropine Oxide HCl Group_Allocation->Group_B Group_C Group C: Scopolamine Group_Allocation->Group_C Baseline Baseline Measurement (e.g., Salivary Flow, Heart Rate, Cognitive Task) Group_A->Baseline Group_B->Baseline Group_C->Baseline Administration Compound Administration Baseline->Administration Post_Treatment Post-Treatment Measurement Administration->Post_Treatment Data_Analysis Data Collection & Statistical Analysis Post_Treatment->Data_Analysis Efficacy_Comparison Efficacy Comparison & Conclusion Data_Analysis->Efficacy_Comparison

References

A Comparative Guide to the UPLC-Based Analysis of Atropine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous analysis of atropine (B194438) and its N-oxide metabolite. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their applications.

Metabolic Pathway of Atropine

Atropine undergoes several metabolic transformations in vivo, including N-demethylation to noratropine (B1679849) and hydrolysis to tropine (B42219) and tropic acid. A key metabolic route also involves N-oxidation to form atropine N-oxide. The relationship between these compounds is depicted below.

cluster_atropine Atropine Metabolism Atropine Atropine Noratropine Noratropine Atropine->Noratropine N-demethylation Atropine_N_Oxide Atropine N-Oxide Atropine->Atropine_N_Oxide N-oxidation Tropine Tropine Atropine->Tropine Hydrolysis Tropic_Acid Tropic Acid Atropine->Tropic_Acid Hydrolysis

Metabolic conversion of atropine.

Comparative Analysis of Analytical Methodologies

A sensitive, precise, and accurate UPLC method has been developed for the analysis of atropine and its related substances, including its N-oxide metabolite. The performance of this UPLC method is compared with a traditional High-Performance Liquid Chromatography (HPLC) method and an alternative potentiometric method.

ParameterUPLC MethodTraditional HPLC MethodPotentiometric Method
Linearity Range 2.5 - 17.5 µg/mL[1]50 - 250 µg/mL[2][3]1.0 x 10⁻⁸ to 1.0 x 10⁻³ mol L⁻¹[4]
Correlation Coefficient (r²) 0.9998[1]>0.999[2][3]-
Limit of Detection (LOD) 0.0033 µg/mL[1]3.9 µg/mL[2]-
Limit of Quantification (LOQ) 0.0102 µg/mL[1]13.1 µg/mL[2]-
Analysis Time ~8 minutes[2][3]40 - 70 minutes[3]Rapid[4]
Accuracy (% Recovery) 99.67%[1]Not explicitly stated98.0% - 98.6%[4]
Precision (%RSD) 0.11% (for recovery)[1]<2%[1]1.4% - 3.1%[4]

Detailed Experimental Protocols

Validated UPLC Method for Atropine and Atropine N-Oxide

This method has been demonstrated to be capable of separating atropine from its impurities and degradation products, including isomers of atropine N-oxide[5].

Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC H-Class with a photodiode array (PDA) detector[3].

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm[2][3].

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water[2][3].

    • Solvent B: 0.1% Phosphoric Acid in 90% Acetonitrile (B52724) and 10% Water[2][3].

  • Gradient Elution: A specific gradient program is utilized to achieve separation (details would be optimized based on the specific instrument and sample matrix).

  • Flow Rate: 0.55 mL/min[3].

  • Column Temperature: 50°C[3].

  • Injection Volume: 1.0 µL[3].

  • Detection Wavelength: 210 nm or 220 nm[1][3].

  • Run Time: Approximately 7-8 minutes[2][3].

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of atropine sulfate (B86663) at a concentration of approximately 250 µg/mL in Milli-Q water.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 2.5 to 17.5 µg/mL or 50 to 250 µg/mL[1][3].

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Extraction (from biological matrices): For plasma or serum samples, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction may be necessary[6][7].

Workflow for UPLC Method Validation

The validation of the UPLC method follows established guidelines to ensure its reliability for the intended application.

cluster_workflow UPLC Method Validation Workflow A Method Development & Optimization B System Suitability Testing A->B C Linearity & Range Assessment B->C D Accuracy & Precision Evaluation C->D E Determination of LOD & LOQ D->E F Specificity & Selectivity E->F G Robustness & Ruggedness Testing F->G H Method Validation Complete G->H

Workflow for UPLC method validation.

Alternative Analytical Techniques

While UPLC offers significant advantages in terms of speed and resolution, other methods are available for the analysis of atropine.

High-Performance Liquid Chromatography (HPLC):

  • Principle: A well-established technique, traditional HPLC methods for atropine often involve longer run times (40-70 minutes) and may have lower resolution compared to UPLC[3].

  • Typical Conditions: Reversed-phase C18 columns are commonly used with mobile phases consisting of acetonitrile and a buffer[8].

  • Advantages: Widely available instrumentation and established protocols.

  • Disadvantages: Longer analysis times, higher solvent consumption, and potentially lower sensitivity compared to UPLC[3].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Principle: This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • Application: It is particularly useful for the analysis of atropine and its metabolites in complex biological matrices like plasma and serum[7][9].

  • Advantages: High sensitivity (LLOQs in the low ng/mL range) and specificity, enabling the analysis of low-concentration samples[7][10].

  • Disadvantages: Higher equipment cost and complexity compared to UV-based detection methods.

Potentiometric Methods:

  • Principle: These methods utilize ion-selective electrodes to measure the potential difference that is related to the concentration of atropine.

  • Advantages: Low cost, rapid analysis time, and high selectivity in various matrices[4].

  • Disadvantages: May not be suitable for the simultaneous analysis of multiple components and may have a narrower linear range compared to chromatographic methods.

Conclusion

The validated UPLC method provides a rapid, sensitive, and reliable approach for the simultaneous analysis of atropine and its N-oxide metabolite. It offers significant improvements over traditional HPLC methods in terms of analysis time and efficiency. While LC-MS/MS provides superior sensitivity for bioanalytical applications, and potentiometric methods offer a low-cost alternative for screening purposes, the UPLC method presents a balanced and robust solution for routine quality control and research applications in the pharmaceutical industry.

References

Inter-Laboratory Validation of a Quantitative Assay for Atropine Oxide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative determination of Atropine oxide hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS). The information presented is based on a hypothetical inter-laboratory study designed to guide researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific needs.

Introduction

This compound, a derivative of atropine, is a compound of interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines the results of a simulated inter-laboratory validation study comparing a traditional HPLC-UV method with a more advanced UHPLC-MS method. The validation was designed to assess the methods' performance across multiple laboratories, providing a robust evaluation of their reliability and reproducibility.

Quantitative Data Summary

The following tables summarize the hypothetical performance data from an eight-laboratory inter-laboratory study.

Table 1: Single-Laboratory Validation Performance Characteristics

Validation ParameterHPLC-UV MethodUHPLC-MS Method
Linearity Range (µg/mL)1 - 1500.1 - 100
Correlation Coefficient (r²)> 0.997> 0.999
Limit of Detection (LOD) (µg/mL)0.30.03
Limit of Quantification (LOQ) (µg/mL)1.00.1
Accuracy (Recovery %)97.5 - 103.2%98.9 - 101.5%
Precision (RSD%)< 3%< 2%

Table 2: Inter-Laboratory Study Results for this compound Quantification (Nominal Concentration: 20 µg/mL)

ParameterHPLC-UV MethodUHPLC-MS Method
Number of Laboratories88
Mean Concentration (µg/mL)19.8520.01
Repeatability (RSDr %)2.81.5
Reproducibility (RSDR %)4.52.5

Experimental Protocols

Detailed methodologies for the two compared assays are provided below.

3.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is a robust and widely accessible technique for the quantification of this compound.

  • Sample and Standard Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in methanol (B129727) (e.g., 1 mg/mL). A series of calibration standards are then prepared by serial dilution in the mobile phase.

    • Sample Solution: The sample containing this compound is diluted with the mobile phase to a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of a phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: The this compound peak is identified by its retention time compared to the standard. Quantification is achieved by constructing a calibration curve from the peak areas of the standards.

3.2. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) Method

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and complex matrices.

  • Sample and Standard Preparation:

    • Standard Solution: A stock solution of this compound is prepared in methanol (1 mg/mL). Calibration standards are prepared by dilution in a mixture of water and methanol (50:50, v/v). An internal standard (e.g., Atropine-d3) is added to all standards and samples.

    • Sample Solution: The sample is diluted in the same solvent as the standards to a concentration within the calibration range. The solution is filtered through a 0.22 µm syringe filter.

  • UHPLC-MS Conditions:

    • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Quantification is based on the ratio of the peak area of this compound to that of the internal standard, plotted against the concentration of the calibration standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow A Standard & Sample Preparation B Dilution with Mobile Phase A->B Dissolve C Filtration (0.45 µm) B->C Prepare for injection D HPLC-UV Analysis C->D Inject E Data Acquisition & Processing D->E Detect F Quantification E->F Calculate

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

UHPLC_MS_Workflow A Standard & Sample Preparation B Dilution & Addition of Internal Standard A->B Prepare C Filtration (0.22 µm) B->C Cleanse D UHPLC-MS Analysis C->D Inject E Data Acquisition (MRM Mode) D->E Ionize & Detect F Quantification (Area Ratio) E->F Calculate

Caption: UHPLC-MS Experimental Workflow for this compound Analysis.

A Comparative Guide to Analytical Methods for Atropine Oxide Hydrochloride: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of Atropine (B194438) Oxide Hydrochloride is paramount. This guide provides a comparative overview of analytical methodologies, with a focus on specificity and selectivity, crucial parameters for distinguishing the analyte from its impurities and degradation products. The information presented herein is based on published experimental data for atropine and its related compounds, including atropine N-oxide.

Comparison of Analytical Methods

The primary analytical techniques for the separation and quantification of atropine and its related substances, including Atropine Oxide Hydrochloride, are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Capillary Electrophoresis (CE). The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, resolution, or sensitivity.

MethodColumn/CapillaryMobile Phase/BufferDetectionSpecificity/Selectivity Highlights
UHPLC Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 × 100 mm)Gradient elution with 0.1% H3PO4 in water (A) and 0.1% H3PO4 in 90% ACN/10% water (B)UVDemonstrated enhanced selectivity in separating atropine from numerous impurities, including noratropine, tropic acid, and apoatropine (B194451) HCl, with a significantly reduced analysis time compared to traditional HPLC[1][2].
RP-HPLC Phenomenex Kinetex C18 (5 µm, 250 x 4.6mm)Gradient elution with a buffer at pH 2.50 and acetonitrile (B52724)UV at 210nmThe method was validated for specificity in the presence of atropine sulfate (B86663) impurities as per ICH guidelines[3].
RP-HPLC Hydrophilic embedded RP18 columnGradient elutionUVAchieved baseline separation of atropine from its degradation products[4].
Capillary Zone Electrophoresis (CZE) Fused silica (B1680970) capillary100 mM Tris-phosphate buffer (pH 7)UVThe method showed requisite selectivity for the simultaneous determination of atropine, homatropine, and scopolamine[5].
Capillary Zone Electrophoresis (CZE) Fused silica capillary80 mM sodium citrate (B86180) (pH 2.5) containing 2.5 mM hydroxypropyl-β-cyclodextrinUVInvestigated for the simultaneous determination of structurally similar atropine and scopolamine (B1681570) derivatives[6].

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of key experimental protocols from the cited literature.

UHPLC Method for Atropine and its Impurities[1][2]
  • Instrumentation: Waters Acquity UHPLC system with a photodiode array detector.

  • Column: Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase: A gradient of solvent A (0.1% H3PO4 in water) and solvent B (0.1% H3PO4 in 90% acetonitrile and 10% water).

  • Flow Rate: Not specified.

  • Detection: UV detection, wavelength not specified.

  • Method Validation: The method was validated according to USP <1225> for specificity, linearity, accuracy, and precision. Specificity was confirmed by the absence of co-eluting peaks.

RP-HPLC Method for Atropine Sulfate and its Impurities[3]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex Kinetex C18 (5 µm, 250 x 4.6mm).

  • Mobile Phase: A gradient of Channel A (pH 2.50 buffer:acetonitrile, 950:50 v/v) and Channel B (pH 2.50 buffer:acetonitrile, 200:800 v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 50°C.

  • Sample Temperature: 5°C.

  • Detection: UV at 210 nm.

  • Method Validation: The method was validated for specificity, precision, linearity, ruggedness, and robustness according to ICH guidelines.

Capillary Zone Electrophoresis for Atropine and Related Compounds[5]
  • Instrumentation: Capillary electrophoresis system.

  • Capillary: Fused silica capillary.

  • Buffer: 100 mM Tris-phosphate running buffer at pH 7.

  • Separation Voltage and Injection Parameters: Not specified.

  • Detection: UV detection, wavelength not specified.

  • Method Validation: The method was validated for selectivity, sensitivity, reproducibility, and linearity.

Visualizing Method Specificity and Selectivity

The following diagrams illustrate the logical workflow for assessing the specificity and selectivity of an analytical method and the chemical relationship between atropine and its N-oxide.

G Workflow for Specificity and Selectivity Assessment cluster_0 Method Development cluster_1 Specificity Assessment cluster_2 Selectivity Assessment Develop Analytical Method Develop Analytical Method Analyze Blank Matrix Analyze Blank Matrix Develop Analytical Method->Analyze Blank Matrix Analyze Placebo Analyze Placebo Develop Analytical Method->Analyze Placebo Analyze Mixture of Analytes Analyze Mixture of Analytes Develop Analytical Method->Analyze Mixture of Analytes Spike with Impurities Spike with Impurities Analyze Blank Matrix->Spike with Impurities Analyze Placebo->Spike with Impurities Peak Purity Analysis Peak Purity Analysis Spike with Impurities->Peak Purity Analysis Resolution Calculation Resolution Calculation Analyze Mixture of Analytes->Resolution Calculation

Caption: Workflow for assessing the specificity and selectivity of an analytical method.

G Chemical Relationship of Atropine and Atropine N-Oxide Atropine Atropine Atropine N-Oxide Atropine N-Oxide Atropine->Atropine N-Oxide Oxidation

Caption: Oxidation of Atropine to Atropine N-Oxide.

References

Comparative Stability of Atropine Oxide Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of the stability of different salts of Atropine (B194438) oxide, a significant metabolite of atropine. While direct comparative studies on various atropine oxide salts are limited, this document synthesizes available data on atropine stability to infer and guide stability testing protocols for atropine oxide salts.

Atropine, a tropane (B1204802) alkaloid, is susceptible to degradation, primarily through hydrolysis.[1][2] Its stability is significantly influenced by factors such as pH and temperature.[3][4] Atropine oxide, being a metabolite of atropine, is expected to share similar degradation pathways. The choice of a salt form can significantly impact the stability and solubility of a drug molecule. This guide will explore the known stability of the commonly studied atropine sulfate (B86663) and extrapolate these findings to predict the stability of various atropine oxide salts.

Data Summary: Stability of Atropine Sulfate

The following table summarizes stability data for atropine sulfate from various studies. This data serves as a crucial reference for designing stability studies for atropine oxide salts.

Concentration(s)FormulationContainerStorage ConditionsDurationKey FindingsReference
0.1, 1.0, 2.5, 5.0 mg/mLAtropine sulfate in 0.9% NaClPolyethylene (B3416737) eyedroppers5°C and 25°C6 monthsStable (within ±5% of initial concentration). pH and osmolality remained constant.[5][6][7]
0.1 mg/mLAtropine in 0.9% NaClLow-density polyethylene (LDPE) vialRoom temperature, protected from light6 monthsStable (within ±10% of the target value). Constant pH and osmolality.[8]
0.1 mg/mLAtropine with and without preservativeLDPE multidose eyedroppers25°C6 monthsPhysicochemically stable (concentration >94.7% of initial). Tropic acid, a degradation product, increased but remained within acceptable limits.[9][10]
0.01%Atropine in artificial tears and balanced salt solutionLDPE eyedroppersRefrigerated (2-8°C) and Room temperature (25±2°C)6 months (unopened), 30 days (in-use)Stable for 6 months unopened at refrigerated temperature. At room temperature, concentration dropped below 90% after 4 months. Stable for 30 days in-use at both temperatures.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for atropine stability assessment.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation.

  • Detection Wavelength: Typically set around 210 nm for atropine and its degradation products.[9]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions:

    • Acidic Conditions: 0.1 N HCl at elevated temperatures (e.g., 90°C).[9]

    • Alkaline Conditions: 0.1 N NaOH at room temperature or elevated temperatures.[9]

    • Oxidative Conditions: 3-30% hydrogen peroxide at elevated temperatures.[9]

    • Thermal Stress: Dry heat.

    • Photostability: Exposure to UV and fluorescent light.

Physical and Chemical Stability Assessment
  • Visual Inspection: Regularly inspect for any changes in color, clarity, or for the presence of particulate matter.[5][8]

  • pH Measurement: Monitor the pH of the solution at each time point, as it is a critical factor in atropine stability.[5][8][9]

  • Osmolality: Measure the osmolality of the solution to ensure it remains within an acceptable range for the intended use.[5][8][9]

  • Concentration Assay: Quantify the concentration of atropine oxide and its degradation products using the validated stability-indicating HPLC method.

Signaling Pathways and Degradation

Understanding the degradation pathway of atropine is fundamental to predicting the stability of its oxide salts. The primary degradation route for atropine is hydrolysis of the ester linkage, yielding tropine (B42219) and tropic acid.[1][2] This hydrolysis is catalyzed by both acid and base.[2] Atropine is most stable at a pH of approximately 3.7 to 4.1.[2][3]

Atropine N-oxide is a known metabolite of atropine.[13][14] While specific degradation pathways for atropine oxide are not extensively detailed in the provided search results, it is reasonable to assume that the ester linkage remains susceptible to hydrolysis.

Below are diagrams illustrating the atropine degradation pathway and a general experimental workflow for stability testing.

Atropine_Degradation_Pathway Atropine Degradation Pathway Atropine Atropine Tropic_Acid Tropic Acid Atropine->Tropic_Acid Hydrolysis Tropine Tropine Atropine->Tropine Hydrolysis Atropine_N_Oxide Atropine N-Oxide Atropine->Atropine_N_Oxide Metabolism Noratropine Noratropine Atropine->Noratropine Metabolism

Caption: Major degradation and metabolic pathways of Atropine.

Stability_Testing_Workflow General Stability Testing Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare Formulations of Atropine Oxide Salts Storage_Conditions Store under Controlled Conditions (Temperature, Humidity, Light) Prep->Storage_Conditions Time_Points Sample at Predetermined Time Points Storage_Conditions->Time_Points Physical_Tests Physical Tests (Visual, pH, Osmolality) Time_Points->Physical_Tests Chemical_Tests Chemical Tests (HPLC for Potency and Impurities) Time_Points->Chemical_Tests Data_Analysis Analyze Data and Determine Shelf-Life Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis

Caption: A generalized workflow for conducting stability studies.

Comparative Stability Considerations for Atropine Oxide Salts

While specific data is lacking for a direct comparison of atropine oxide salts (e.g., hydrochloride, hydrobromide, sulfate), the following principles, derived from general salt stability knowledge and atropine data, can guide research:

  • Hygroscopicity: The salt form can influence the hygroscopicity of the solid material. A more hygroscopic salt may be more susceptible to degradation in the solid state, especially if the degradation pathway involves hydrolysis.

  • pH of Solution: When dissolved, different salts can result in different solution pH values. Given the strong pH-dependence of atropine's stability, the choice of salt and the formulation's buffering capacity will be critical. For instance, salts of strong acids (e.g., hydrochloride, sulfate) with the weakly basic atropine oxide are expected to yield acidic solutions, which may be beneficial for stability.

  • Common Ion Effect: In liquid formulations, the presence of a common ion from the salt could potentially influence degradation kinetics, although this is generally a lesser effect compared to pH.

Conclusion

The stability of atropine oxide salts is a critical parameter for their development as pharmaceutical products. Based on the extensive data available for atropine sulfate, hydrolysis is the primary degradation pathway, with stability being highly pH-dependent. Researchers should prioritize the development and validation of a stability-indicating analytical method and conduct comprehensive stability studies under various conditions. While direct comparative data for different atropine oxide salts is not yet available, the principles outlined in this guide provide a robust framework for initiating and conducting such stability assessments. The selection of an appropriate salt form, coupled with careful formulation design to maintain an optimal pH, will be key to ensuring the stability and shelf-life of atropine oxide-based therapeutics.

References

A Comparative Analysis of Atropine Oxide Hydrochloride and Other Muscarinic Antagonists in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

This guide provides a comprehensive benchmark of Atropine (B194438) oxide hydrochloride against a panel of widely used muscarinic antagonists: atropine, scopolamine, ipratropium, and tiotropium (B1237716). The following sections detail their comparative binding affinities and functional potencies across M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), supported by established in vitro functional assays. While extensive data is available for the comparator compounds, quantitative functional data for Atropine oxide hydrochloride remains limited in publicly accessible literature.

Executive Summary

Comparative Analysis of Muscarinic Antagonist Activity

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of the selected muscarinic antagonists for M1, M2, and M3 receptors, as determined by radioligand binding, inositol (B14025) phosphate (B84403) accumulation, and calcium mobilization assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. The inhibition constant (Ki) is a measure of the binding affinity of a competitive antagonist. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
This compound Data Not AvailableData Not AvailableData Not Available
Atropine 0.25 - 21.33 - 3.241.0 - 4.16
Scopolamine 0.835.30.34
Ipratropium ~2.9 (IC50)~2.0 (IC50)~1.7 (IC50)
Tiotropium Equal affinity for M1, M2, M3Equal affinity for M1, M2, M3Equal affinity for M1, M2, M3

Note: IC50 values for Ipratropium are presented as direct Ki values were not consistently available in the searched literature. Tiotropium is noted for its slow dissociation from the receptors, contributing to its long duration of action, rather than a significant difference in initial binding affinity between subtypes.[2]

Functional Assays

Functional assays measure the effect of a compound on receptor signaling. For antagonists, this is often quantified by the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) in assays like inositol phosphate accumulation or the EC50 value (the concentration that produces 50% of the maximal effect) in calcium mobilization assays where antagonists can sometimes show inverse agonism.

Table 2: Comparative Functional Potency (IC50/pA2) of Muscarinic Antagonists

CompoundAssay TypeM1 ReceptorM2 ReceptorM3 Receptor
This compound Inositol PhosphateData Not AvailableData Not AvailableData Not Available
Calcium MobilizationData Not AvailableData Not AvailableData Not Available
Atropine Inositol Phosphate55 ± 4.3 nM (IC50)63.2 ± 5.2 µM (IC50)-
Contraction Assay--pA2 = 10.2 ± 1.1
Scopolamine Inositol Phosphate-55.3 ± 4.3 nM (IC50)81.2 ± 6.5 µM (IC50)
Ipratropium -Data Not AvailableData Not AvailableData Not Available
Tiotropium -Data Not AvailableData Not AvailableData Not Available

Note: The available data for functional assays is more varied in terms of experimental conditions, making direct comparisons challenging. The pA2 value for atropine is a measure of its antagonist potency derived from Schild analysis.[3]

Muscarinic Receptor Signaling Pathways

To understand the functional consequences of antagonist binding, it is essential to be familiar with the downstream signaling cascades of the M1, M2, and M3 muscarinic receptors.

M1 and M3 Receptor Signaling

M1 and M3 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, this G protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response.

M1_M3_Signaling ACh Acetylcholine M1_M3 M1/M3 Receptor ACh->M1_M3 Gq_11 Gq/11 M1_M3->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release triggers Ca2_release->PKC activates Response Physiological Response PKC->Response phosphorylates targets

M1/M3 Receptor Signaling Pathway
M2 Receptor Signaling

M2 receptors are coupled to Gi/o proteins. When activated, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable.

M2_Signaling ACh Acetylcholine M2 M2 Receptor ACh->M2 Gi_o Gi/o M2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits (α subunit) GIRK GIRK Channel Gi_o->GIRK activates (βγ subunits) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

M2 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key functional assays are provided below. These protocols represent general procedures, and specific parameters may vary between laboratories and studies.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing muscarinic receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]NMS) and varying concentrations of antagonist prepare_membranes->incubate separate Separate bound and free radioligand by vacuum filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) and a range of concentrations of the unlabeled antagonist being tested.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the antagonist. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium, a key signaling event for Gq-coupled receptors like M1 and M3.

Protocol:

  • Cell Culture and Dye Loading: Cells expressing the M1 or M3 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescent plate reader. The antagonist is added to the wells, followed by the addition of a muscarinic agonist (e.g., carbachol) to stimulate calcium release.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

  • Data Analysis: For antagonists, the data is typically presented as a percentage of the response to the agonist alone. The EC50 or IC50 value is determined by plotting the response against the log concentration of the antagonist.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, the downstream second messengers of Gq-coupled receptor activation.

Protocol:

  • Cell Labeling: Cells expressing the M1 or M3 receptor are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Incubation with Antagonist and Agonist: The cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing for the accumulation of IPs. The antagonist is then added, followed by a muscarinic agonist to stimulate IP production.

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted from the cells. The different IP species are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.

  • Data Analysis: The data is expressed as a percentage of the agonist-stimulated IP accumulation. The IC50 value for the antagonist is determined from the concentration-response curve.

Conclusion

This guide provides a comparative overview of the functional pharmacology of this compound and other key muscarinic antagonists. While comprehensive quantitative data for this compound is currently lacking in the public domain, the information presented for atropine, scopolamine, ipratropium, and tiotropium offers a valuable baseline for researchers. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for designing and interpreting functional assays in the field of muscarinic receptor drug discovery. Further studies are warranted to fully characterize the in vitro functional profile of this compound and enable a direct, quantitative comparison with other established muscarinic antagonists.

References

Safety Operating Guide

Personal protective equipment for handling Atropine oxide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Atropine oxide hydrochloride. It outlines the necessary personal protective equipment (PPE), safe handling and storage procedures, emergency first aid measures, and proper disposal methods to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE varies based on the scale of the operation.

Personal Protective Equipment (PPE) Details
Eye Protection Splash goggles or safety glasses are essential to protect against eye contact.[1][2]
Hand Protection Impermeable and resistant gloves, such as Butyl rubber, are required. The exact breakthrough time should be confirmed with the glove manufacturer.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used, especially in cases of insufficient ventilation or when handling powders to avoid inhalation.[1][2] For intensive or prolonged exposure, a self-contained breathing apparatus is recommended.[2][3]
Protective Clothing A lab coat is required for all handling procedures.[1] For large spills, a full suit and boots are necessary.[1]

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling.

Hazard Classification Details
GHS Pictogram GHS07: Exclamation mark[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.[4] H317: May cause an allergic skin reaction.[4] H319: Causes serious eye irritation.[4] H301+H331: Toxic if swallowed or if inhaled.[5]
Precautionary Statements P280: Wear protective gloves.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Ensure adequate exhaust ventilation in the area of use.[3]

  • Avoid the formation and inhalation of dust.[2][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a cool, well-ventilated area.[1][3]

  • Keep the container tightly closed.[1][2]

  • Store away from foodstuffs.[2]

  • For long-term storage, refrigeration at 2-8°C is recommended.[6]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7] If irritation or a rash occurs, get medical help.[9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion DO NOT induce vomiting.[3] If the person is conscious, give half a liter of water to drink immediately.[3] Seek immediate medical attention.[3][11]

Spills and Disposal

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Management:

  • Small Spills: Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the contaminated surface with water.[1]

  • Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system, if permissible by local regulations.[1]

  • Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]

  • Do not let the product enter drains.[4]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[2]

  • Transfer the material to a suitable, labeled salvage container for disposal by a specialized disposal company.[3]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[9]

Safety Protocol Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Handle in Well-Ventilated Area B->C D Avoid Dust Formation C->D E Weigh and Transfer Carefully D->E F Store Properly in Tightly Sealed Container E->F G Decontaminate Work Area F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Spill I->J If Spill Occurs K Exposure I->K If Exposure Occurs M Contain & Clean Spill J->M L Follow First Aid Procedures K->L N Seek Medical Attention L->N O Dispose of Contaminated Waste M->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atropine oxide hydrochloride
Reactant of Route 2
Reactant of Route 2
Atropine oxide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.